molecular formula C30H46O8 B12320094 8-Hydroxyodoroside A

8-Hydroxyodoroside A

Cat. No.: B12320094
M. Wt: 534.7 g/mol
InChI Key: UZWLNBWIIKVXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxyodoroside A is a useful research compound. Its molecular formula is C30H46O8 and its molecular weight is 534.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H46O8

Molecular Weight

534.7 g/mol

IUPAC Name

3-[8,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C30H46O8/c1-17-26(32)22(35-4)15-25(37-17)38-20-6-9-27(2)19(14-20)5-11-29(33)23(27)8-10-28(3)21(7-12-30(28,29)34)18-13-24(31)36-16-18/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3

InChI Key

UZWLNBWIIKVXSW-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4(C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Botanical Origins of 8-Hydroxyodoroside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of the cardenolide glycoside, 8-Hydroxyodoroside A, for researchers, scientists, and drug development professionals. This document details the known and potential botanical origins of this compound, outlines detailed experimental protocols for its isolation and identification, and presents available quantitative data.

Potential Natural Sources of this compound

While direct evidence for the isolation of this compound from Cerbera manghas and Cerbera odollam is not prominently documented in publicly available research, these species are well-established as rich sources of a diverse array of cardiac glycosides, including cerberin, neriifolin, and tanghinin. Given the structural similarities among these compounds, it is plausible that this compound may also be present in these plants, albeit potentially in lower concentrations.

Further investigation has identified several other plant species as potential sources of odorosides and related cardiac glycosides. Chemical databases indicate that the related compound, Odoroside A, has been identified in the following species:

  • Nerium oleander : A common ornamental shrub known to produce a variety of cardiac glycosides.

  • Mandevilla pentlandiana : A species of flowering plant in the dogbane family.

  • Daphnis nerii (Oleander Hawk-moth): The larvae of this moth feed on Nerium oleander and are known to sequester cardiac glycosides from the plant.

Therefore, these species represent promising targets for the isolation of this compound.

Quantitative Data

CompoundConcentration in Dried Ripe Fruit Seeds (μg/g)Concentration in Fresh Unripe Fruit Seeds (μg/g)
Cerberin285.92.3
Neriifolin804.247.0
Tanghinin621.43.5
Deacetyltanghinin1209.149.4

Experimental Protocols

A detailed protocol for the isolation and identification of this compound has been synthesized from established methodologies for the extraction and analysis of cardiac glycosides from plant materials, particularly from Nerium oleander.

I. Extraction of Cardiac Glycosides

This protocol outlines the general steps for extracting crude cardiac glycosides from plant material.

Materials:

Procedure:

  • Maceration: Soak the dried and powdered plant material in methanol for 72 hours at room temperature.

  • Filtration: Filter the methanolic extract to remove solid plant debris.

  • Lead Acetate Precipitation: Add 10% lead acetate solution to the filtrate to precipitate tannins and other impurities.

  • Centrifugation: Centrifuge the mixture and discard the pellet.

  • Phosphate Precipitation: Add 10% sodium phosphate solution to the supernatant to precipitate excess lead.

  • Centrifugation: Centrifuge the mixture and collect the supernatant.

  • Solvent Extraction: Extract the supernatant with dichloromethane.

  • Drying: Dry the dichloromethane phase over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent using a rotary evaporator to obtain the crude cardiac glycoside extract.

II. Isolation and Purification by Chromatography

The crude extract can be further purified using chromatographic techniques to isolate individual cardiac glycosides.

A. Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of chloroform (B151607) and methanol (e.g., 9:1 v/v).

  • Visualization: Spray with a solution of 10% sulfuric acid in ethanol (B145695) and heat at 110°C for 10 minutes. Cardiac glycosides will appear as characteristic colored spots.

B. Column Chromatography

  • Stationary Phase: Silica gel (70-230 mesh).

  • Elution Gradient: A step-wise gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Fraction Collection: Collect fractions and monitor by TLC to pool fractions containing the desired compound.

C. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Detection: UV detector at 218 nm.

III. Structure Elucidation

The structure of the isolated compound can be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the detailed chemical structure.

Visualizations

Experimental Workflow for Cardiac Glycoside Isolation

experimental_workflow plant_material Dried, Powdered Plant Material maceration Maceration with Methanol plant_material->maceration filtration1 Filtration maceration->filtration1 crude_extract Crude Methanolic Extract filtration1->crude_extract precipitation Lead Acetate & Sodium Phosphate Precipitation crude_extract->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant centrifugation->supernatant extraction Dichloromethane Extraction supernatant->extraction drying Drying over Sodium Sulfate extraction->drying concentration Concentration (Rotary Evaporator) drying->concentration crude_glycoside_extract Crude Cardiac Glycoside Extract concentration->crude_glycoside_extract chromatography Chromatographic Separation (TLC, Column, HPLC) crude_glycoside_extract->chromatography isolated_compound Isolated this compound chromatography->isolated_compound structure_elucidation Structure Elucidation (MS, NMR) isolated_compound->structure_elucidation

Caption: Generalized workflow for the isolation of this compound.

Potential Signaling Pathway of Cardiac Glycosides

signaling_pathway cardiac_glycoside Cardiac Glycoside (e.g., this compound) na_k_atpase Na+/K+ ATPase cardiac_glycoside->na_k_atpase Inhibition na_ion Intracellular Na+ Increase na_k_atpase->na_ion na_ca_exchanger Na+/Ca2+ Exchanger (NCX) na_ion->na_ca_exchanger Reduced Ca2+ Efflux ca_ion Intracellular Ca2+ Increase na_ca_exchanger->ca_ion sarcoplasmic_reticulum Sarcoplasmic Reticulum ca_ion->sarcoplasmic_reticulum ca_release Increased Ca2+ Release sarcoplasmic_reticulum->ca_release contraction Increased Myocardial Contraction ca_release->contraction

Caption: Inhibition of Na+/K+ ATPase by cardiac glycosides.

Unraveling the Molecular Architecture of 8-Hydroxyodoroside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a detailed technical guide on the chemical structure elucidation of 8-Hydroxyodoroside A, a cardenolide glycoside isolated from Nerium oleander. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and medicinal chemistry. Herein, we consolidate the spectroscopic data and experimental methodologies that were pivotal in deciphering the intricate molecular structure of this compound.

Introduction

This compound is a member of the cardiac glycoside family, a class of naturally occurring steroids known for their potent effects on heart tissue. These compounds are characterized by a steroidal aglycone moiety linked to a sugar unit. The precise determination of their three-dimensional structure is crucial for understanding their mechanism of action and for guiding further drug development efforts. The elucidation of this compound's structure was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical and Spectroscopic Data

The molecular formula of this compound has been established as C₃₀H₄₆O₈. The structural analysis is supported by the following key spectroscopic data:

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
Aglycone Moiety
34.08m
18-CH₃0.94s
19-CH₃0.91s
21-H4.85d17.5
4.97d17.5
22-H5.89s
Sugar Moiety (Digitoxose)
1'4.88dd9.5, 1.8
2'-H1.85m
1.95m
3'-H4.01m
4'-H3.75m
5'-H3.45m
6'-CH₃1.25d6.1

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmPositionChemical Shift (δ) ppm
Aglycone Moiety Sugar Moiety (Digitoxose)
137.41'97.8
227.32'34.5
378.13'68.9
435.14'72.8
536.95'71.6
627.06'18.2
721.6
878.9
949.8
1036.8
1121.4
1239.5
1350.1
1485.1
1532.7
1626.8
1751.2
1816.1
1923.5
20174.9
2174.2
22117.8
23174.2

Table 3: Mass Spectrometry Fragmentation Data for this compound

Ionm/z (rel. int. %)Proposed Assignment
[M+H]⁺535Molecular Ion
405[M+H - Digitoxose]⁺
387[M+H - Digitoxose (B191001) - H₂O]⁺
369[M+H - Digitoxose - 2H₂O]⁺

Experimental Protocols

The successful elucidation of this compound's structure relied on the following key experimental procedures.

Isolation of this compound

The isolation of this compound from the leaves of Nerium oleander was achieved through a multi-step extraction and chromatographic process.

cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Fresh Leaves of Nerium oleander extraction Methanolic Extraction start->extraction concentration Concentration under reduced pressure extraction->concentration partition Solvent-Solvent Partitioning concentration->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 chromatography2 Flash Chromatography chromatography1->chromatography2 hplc High-Performance Liquid Chromatography (HPLC) chromatography2->hplc final_product This compound hplc->final_product

Figure 1. Workflow for the isolation of this compound.
Spectroscopic Analysis

The structural characterization of the purified compound was performed using a suite of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. The solvent used was deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. 2D NMR experiments, including COSY, HMQC, and HMBC, were instrumental in establishing the connectivity of protons and carbons within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and exact mass of this compound. Fragmentation patterns observed in the MS/MS spectra provided crucial information about the structure of the aglycone and the nature of the sugar moiety.

Structural Elucidation Pathway

The determination of the final structure of this compound was a deductive process based on the comprehensive analysis of the spectroscopic data.

cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_conclusion Final Structure nmr 1D & 2D NMR Data (¹H, ¹³C, COSY, HMQC, HMBC) aglycone Determination of Aglycone Structure nmr->aglycone sugar Identification of Sugar Moiety nmr->sugar linkage Determination of Glycosidic Linkage and Stereochemistry nmr->linkage ms Mass Spectrometry Data (HRMS, MS/MS) ms->aglycone ms->sugar structure This compound Structure aglycone->structure sugar->structure linkage->structure

Figure 2. Logical workflow for the structure elucidation of this compound.

The ¹H and ¹³C NMR data allowed for the complete assignment of all proton and carbon signals in both the steroidal aglycone and the digitoxose sugar moiety. The key HMBC correlations established the connectivity between the aglycone and the sugar at the C-3 position. The stereochemistry of the molecule was determined through the analysis of coupling constants in the ¹H NMR spectrum and by comparison with related known compounds. The mass spectrometry data confirmed the molecular weight and elemental composition, and the fragmentation pattern was consistent with the proposed structure, showing the characteristic loss of the deoxy sugar unit.

Conclusion

The structure of this compound has been unequivocally established through the rigorous application of modern spectroscopic techniques. The detailed quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field of natural product chemistry and drug discovery. This foundational knowledge is essential for the further investigation of the pharmacological properties and potential therapeutic applications of this and related cardiac glycosides.

Spectroscopic and Structural Analysis of 8-Hydroxyodoroside A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound Profile: 8-Hydroxyodoroside A

PropertyValue
Molecular Formula C₃₀H₄₆O₈
Molecular Weight 534.68 g/mol
CAS Number 176519-75-8
Source Isolated from Nerium indicum

Spectroscopic Data of the Parent Compound: Odoroside A

The following data for Odoroside A provides a foundational dataset for the structural elucidation of its hydroxylated derivatives.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of Odoroside A (in CDCl₃)

Atom PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)
Aglycone Moiety
34.15m
172.78t9.2
18-CH₃0.88s
19-CH₃0.94s
21α4.82dd17.2, 2.0
21β5.01dd17.2, 2.0
225.89t2.0
Digitoxose Moiety
1'4.85dd9.6, 1.8
5'3.78qd6.2, 1.8
6'-CH₃1.29d6.2
3'-OCH₃3.42s

Table 2: ¹³C NMR Spectroscopic Data of Odoroside A (in CDCl₃)

Atom PositionChemical Shift (δ, ppm)Atom PositionChemical Shift (δ, ppm)
Aglycone Moiety Digitoxose Moiety
137.41'98.6
227.12'35.1
378.23'75.2
430.14'72.1
539.15'70.2
626.66'18.1
721.13'-OCH₃56.6
840.1
936.1
1035.6
1121.6
1239.6
1349.1
1484.6
1532.6
1625.1
1750.1
1816.1
1923.6
20175.1
21118.1
22174.1
23112.1
Mass Spectrometry (MS) Data

High-resolution mass spectrometry is critical for confirming the molecular formula.

  • Technique: Electrospray Ionization Time-of-Flight (ESI-TOF)

  • Mode: Positive Ion

  • Observed Ion: [M+Na]⁺

  • Calculated m/z for C₃₀H₄₆O₇Na: 541.3141

  • Measured m/z: 541.3139

Experimental Protocols

The following sections detail generalized methodologies for the spectroscopic analysis of cardenolide glycosides.

NMR Data Acquisition
  • Sample Preparation: 5-10 mg of the isolated compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₅D₅N, or DMSO-d₆).

  • Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton frequency.

  • 1D NMR:

    • ¹H NMR spectra are referenced to the residual solvent signal.

    • ¹³C NMR spectra are acquired with proton decoupling.

  • 2D NMR:

    • COSY (¹H-¹H Correlation Spectroscopy): Establishes proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, essential for assigning quaternary carbons and connecting spin systems.

MS Data Acquisition
  • Sample Preparation: A dilute solution of the analyte (1-10 µg/mL) is prepared in an appropriate solvent like methanol (B129727) or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.

  • Analysis: The sample is introduced via direct infusion or LC-MS. Data is acquired in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts. Tandem MS (MS/MS) can be employed to induce fragmentation and aid in structural elucidation.

Visualized Workflows and Pathways

General Experimental Workflow for Natural Product Analysis

A Plant Material (Nerium sp.) B Extraction & Partition A->B C Column Chromatography B->C D Purified Compound C->D E NMR Spectroscopy (1D & 2D) D->E F Mass Spectrometry (HRESI-MS) D->F G Structure Elucidation E->G F->G

Caption: From Plant to Structure: A typical workflow.

Proposed Signaling Pathway for Odoroside A-Induced Apoptosis

Odoroside A has been shown to induce apoptosis in various cancer cell lines, often through the generation of reactive oxygen species (ROS) and activation of downstream signaling cascades.

OdorosideA Odoroside A ROS ROS Generation OdorosideA->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Caspases Caspase Cascade Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified pathway of Odoroside A action.

Unraveling the Molecular Fragmentation of 8-Hydroxyodoroside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of 8-Hydroxyodoroside A, a cardiac glycoside of significant interest. Drawing upon established fragmentation principles of cardiac glycosides and data from structurally related analogs, this document outlines the expected fragmentation pathways, presents the data in a structured format, and offers a detailed experimental protocol for its analysis.

Introduction to this compound

This compound is a cardenolide glycoside, a class of naturally occurring compounds known for their effects on cardiac muscle. Its chemical structure consists of a steroid aglycone, characterized by a five-membered lactone ring at the C17 position, and a sugar moiety attached at the C3 position. The presence of a hydroxyl group at the C8 position is a key structural feature. The molecular formula of this compound is C₃₀H₄₆O₈, with a corresponding molecular weight of 534.68 g/mol . Understanding its fragmentation behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various biological and pharmaceutical matrices.

Predicted Mass Spectrometry Fragmentation Pattern

While specific experimental mass spectrometry data for this compound is not widely published, a highly probable fragmentation pattern can be predicted based on the well-documented behavior of similar cardiac glycosides, such as odoroside and oleandrin, which share the same aglycone, oleandrigenin, but differ in their sugar moieties. The fragmentation is expected to proceed primarily through two main pathways: the cleavage of the glycosidic bond and the sequential dehydration of the aglycone.

The analysis is typically performed using soft ionization techniques like Electrospray Ionization (ESI) in positive ion mode, which generates the protonated molecule [M+H]⁺ as the precursor ion.

Table 1: Predicted Major Fragment Ions of this compound in Positive ESI-MS/MS

m/z (Predicted) Proposed Fragment Description of Neutral Loss
535.32[M+H]⁺Protonated this compound
373.23[Aglycone+H]⁺Loss of the sugar moiety (C₇H₁₄O₄, 162.18 Da)
355.22[Aglycone+H-H₂O]⁺First dehydration of the aglycone
337.21[Aglycone+H-2H₂O]⁺Second dehydration of the aglycone
319.20[Aglycone+H-3H₂O]⁺Third dehydration of the aglycone

Note: The m/z values are predicted based on the molecular formula and established fragmentation patterns of similar cardiac glycosides. Actual experimental values may vary slightly.

The initial and most significant fragmentation event is the cleavage of the O-glycosidic bond, resulting in the neutral loss of the sugar moiety. This yields the protonated aglycone, which is structurally equivalent to protonated 8-hydroxyoleandrigenin. Subsequent fragmentation of the aglycone is characterized by a series of dehydration events, corresponding to the loss of water molecules from the hydroxyl groups on the steroid backbone. The hydroxyl groups at C8 and C14 are likely candidates for these initial water losses.

Proposed Fragmentation Pathway

The logical flow of the fragmentation process can be visualized as a pathway, starting from the precursor ion and leading to the various product ions.

Fragmentation_Pathway Predicted Fragmentation Pathway of this compound M This compound [M+H]⁺ m/z 535.32 Aglycone 8-Hydroxyoleandrigenin [Aglycone+H]⁺ m/z 373.23 M->Aglycone - Sugar Moiety Aglycone_H2O [Aglycone+H-H₂O]⁺ m/z 355.22 Aglycone->Aglycone_H2O - H₂O Aglycone_2H2O [Aglycone+H-2H₂O]⁺ m/z 337.21 Aglycone_H2O->Aglycone_2H2O - H₂O Aglycone_3H2O [Aglycone+H-3H₂O]⁺ m/z 319.20 Aglycone_2H2O->Aglycone_3H2O - H₂O

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Detailed Experimental Protocol: LC-MS/MS Analysis

This section provides a representative experimental protocol for the analysis of this compound from a plant matrix, adaptable for other sample types. This protocol is based on established methods for cardiac glycoside analysis.[1][2]

Sample Preparation (from Plant Material)
  • Extraction:

    • Weigh approximately 100 mg of finely ground, dried plant material.

    • Add 10 mL of 80% methanol (B129727) (MeOH).

    • Sonication: Sonicate the mixture for 30 minutes in a water bath.

    • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collection: Carefully collect the supernatant.

    • Re-extraction: Repeat the extraction process on the pellet with another 10 mL of 80% MeOH to ensure complete extraction.

    • Pooling: Combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by washing with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

    • Elute the cardiac glycosides with 10 mL of 80% methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) (ACN).

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-25 min: Hold at 5% B (equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Instrument: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Gas Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • MS/MS Analysis:

    • Precursor Ion: m/z 535.32

    • Collision Energy: Ramped collision energy (e.g., 15-40 eV) to observe a range of fragment ions.

Logical Workflow for Analysis

The overall process for the analysis of this compound using LC-MS/MS can be summarized in the following workflow.

Experimental_Workflow LC-MS/MS Workflow for this compound Analysis Sample Sample Collection (e.g., Plant Material) Extraction Extraction with 80% Methanol Sample->Extraction SPE Solid-Phase Extraction (SPE) Cleanup Extraction->SPE LC LC Separation (C18 Reversed-Phase) SPE->LC MS MS Detection (Positive ESI) LC->MS MSMS MS/MS Fragmentation Analysis MS->MSMS Data Data Analysis and Interpretation MSMS->Data

Caption: A streamlined workflow for the analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric fragmentation pattern of this compound. By leveraging knowledge of related cardiac glycosides, a predictive model of its fragmentation has been established, focusing on the characteristic loss of the sugar moiety and subsequent dehydrations of the aglycone. The detailed experimental protocol offers a robust starting point for researchers to develop and validate methods for the sensitive and specific detection and quantification of this important natural product. Further experimental verification will be essential to confirm and refine the proposed fragmentation pathway and to establish a definitive analytical standard for this compound.

References

The Biosynthesis of 8-Hydroxyodoroside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyodoroside A is a cardenolide, a type of cardiac glycoside, found in the plant Nerium oleander. Like other cardiac glycosides, it exhibits significant biological activity, making its biosynthetic pathway a subject of interest for researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, based on the established general pathway of cardenolide biosynthesis and specific findings related to cardiac glycosides in Nerium oleander. The guide includes a summary of quantitative data, detailed hypothetical experimental protocols for pathway elucidation, and visualizations of the proposed biosynthetic route and experimental workflows.

Introduction to this compound and Cardiac Glycosides

Cardiac glycosides are a class of naturally occurring steroid-derived compounds known for their potent effects on the cardiovascular system. They are characterized by a steroid nucleus, a lactone ring at the C-17 position, and one or more sugar moieties attached at the C-3 position. This compound is a lesser-known cardiac glycoside from Nerium oleander, a plant rich in these compounds, including the well-studied oleandrin. The aglycone of this compound is a derivative of digitoxigenin, featuring an additional hydroxyl group at the C-8 position. The sugar moiety is L-oleandrose. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the generation of novel analogs with improved therapeutic properties.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is not fully elucidated in the scientific literature. However, based on the known pathways of other cardenolides, a putative pathway can be proposed. The biosynthesis can be divided into two main parts: the formation of the aglycone (8-hydroxy-digitoxigenin) and the synthesis and attachment of the sugar moiety (L-oleandrose).

Biosynthesis of the Aglycone: 8-Hydroxy-digitoxigenin

The biosynthesis of the cardenolide aglycone begins with cholesterol, which is derived from the mevalonate (B85504) pathway. The subsequent steps involve a series of modifications to the steroid nucleus, including hydroxylations, isomerizations, and the formation of the characteristic butenolide ring.

The proposed pathway is as follows:

  • Cholesterol to Pregnenolone: The pathway initiates with the side-chain cleavage of cholesterol to form pregnenolone. This reaction is catalyzed by a cytochrome P450 enzyme.

  • Pregnenolone to Progesterone (B1679170): Pregnenolone is then converted to progesterone by the action of a 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase (3β-HSD).

  • Progesterone to 5β-Pregnanedione: Progesterone undergoes reduction to 5β-pregnanedione, a reaction catalyzed by progesterone 5β-reductase (P5βR).

  • Hydroxylations of the Steroid Nucleus: The 5β-pregnanedione molecule is then subjected to a series of hydroxylations. Based on the structure of related cardenolides like oleandrigenin from Nerium oleander, these are likely mediated by cytochrome P450 monooxygenases. For this compound, hydroxylations are expected at the C-14, C-16, and C-8 positions. The precise order of these hydroxylations is yet to be determined.

  • Formation of the Butenolide Ring: The C-2 unit that forms the butenolide ring is derived from acetate. The exact mechanism of its formation and attachment at the C-17 position of the steroid nucleus is one of the least understood aspects of cardenolide biosynthesis.

  • Final Aglycone: The resulting aglycone is 8-hydroxy-digitoxigenin.

Biosynthesis of L-oleandrose and Glycosylation

The sugar moiety of this compound is L-oleandrose. The biosynthesis of this deoxy sugar is thought to start from a common nucleotide-activated sugar, such as GDP-D-mannose. A series of enzymatic reactions, including epimerization and deoxygenation, would lead to the formation of UDP-L-oleandrose.

The final step in the biosynthesis of this compound is the glycosylation of the aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which transfers the L-oleandrose moiety from UDP-L-oleandrose to the 3β-hydroxyl group of 8-hydroxy-digitoxigenin.

Quantitative Data

Quantitative analysis of cardiac glycosides in Nerium oleander provides valuable information on the accumulation of these compounds. The following table summarizes the concentration of some relevant cardiac glycosides found in the leaves and stems of N. oleander.

Cardiac GlycosidePlant PartConcentration (µg/g dry weight)
Odoroside AStem231.4[1]
Odoroside HStem244.8[1]
OleandrinLeaf703.9[1]

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound would require a combination of biochemical and molecular biology techniques. Below are detailed hypothetical protocols for key experiments.

Identification of Biosynthetic Intermediates

Objective: To identify the intermediates in the biosynthesis of this compound.

Methodology: Isotope Labeling and Metabolite Profiling

  • Plant Material: Young leaves of Nerium oleander are used as they are active sites of biosynthesis.

  • Precursor Feeding: The leaves are fed with isotopically labeled precursors, such as [¹³C₆]-cholesterol or [²H]-mevalonate.

  • Incubation: The leaves are incubated for various time points to allow for the metabolism of the labeled precursors.

  • Extraction: Metabolites are extracted from the plant tissue using a suitable solvent system (e.g., methanol/chloroform).

  • Analysis: The extracts are analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize the labeled intermediates.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology: In Vitro Enzyme Assays with Recombinant Proteins

  • Candidate Gene Identification: Candidate genes for enzymes such as cytochrome P450s, 3β-HSD, P5βR, and UGTs are identified from the transcriptome of Nerium oleander based on homology to known steroid biosynthesis genes.

  • Gene Cloning and Expression: The candidate genes are cloned into an expression vector and expressed in a suitable host system (e.g., E. coli or yeast).

  • Protein Purification: The recombinant enzymes are purified using affinity chromatography.

  • Enzyme Assay: The activity of the purified enzymes is tested in vitro using the putative substrates (identified in section 4.1). For example, a putative hydroxylase would be incubated with its predicted steroid substrate and the necessary co-factors (e.g., NADPH, O₂), and the formation of the hydroxylated product would be monitored by HPLC or LC-MS.

  • Kinetic Analysis: Once an enzyme's activity is confirmed, its kinetic parameters (Km, Vmax, kcat) are determined by measuring the reaction rate at varying substrate concentrations.

Visualizations

Proposed Biosynthetic Pathway of this compound Aglycone

Biosynthesis_Aglycone Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP450 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Pregnanedione 5β-Pregnanedione Progesterone->Pregnanedione P5βR Hydroxylated_Intermediate Hydroxylated Intermediates Pregnanedione->Hydroxylated_Intermediate CYP450s (C-14, C-16, C-8 hydroxylations) Aglycone 8-Hydroxy-digitoxigenin Hydroxylated_Intermediate->Aglycone Butenolide ring formation

Caption: Putative biosynthetic pathway of the aglycone of this compound.

Glycosylation of the Aglycone

Glycosylation Aglycone 8-Hydroxy-digitoxigenin Glycoside This compound Aglycone->Glycoside Sugar UDP-L-oleandrose Sugar->Glycoside UGT

Caption: Final glycosylation step in the biosynthesis of this compound.

Experimental Workflow for Intermediate Identification

Experimental_Workflow Start Start: Nerium oleander leaves Feeding Feed with isotopically labeled precursors Start->Feeding Incubation Incubate for various time points Feeding->Incubation Extraction Extract metabolites Incubation->Extraction Analysis Analyze by HPLC-MS and NMR Extraction->Analysis Identification Identify labeled intermediates Analysis->Identification

Caption: Workflow for the identification of biosynthetic intermediates.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that transform a common steroid precursor into a potent cardiac glycoside. While the complete pathway in Nerium oleander is yet to be fully elucidated, the proposed pathway presented in this guide provides a solid framework for future research. Further investigation using the described experimental approaches will be crucial to identify the specific enzymes and intermediates involved. A complete understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the biotechnological production of this compound and the engineering of novel cardiac glycosides with enhanced therapeutic potential.

References

Preliminary Biological Activity Screening of 8-Hydroxyodoroside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases lack specific quantitative biological activity data for 8-Hydroxyodoroside A. This guide provides a comprehensive framework and representative data derived from closely related cardiac glycosides isolated from Nerium oleander (syn. Nerium indicum), the reported source of this compound. The experimental protocols and pathway analyses are based on established methods for this class of compounds and serve as a template for the investigation of this compound.

Introduction

This compound is a cardenolide, a type of steroid, that has been isolated from Nerium indicum. Cardenolides are a well-documented class of compounds, often referred to as cardiac glycosides, known for their significant biological activities.[1][2] Historically used in the treatment of heart conditions, recent research has highlighted their potential as anticancer agents.[1][3] The preliminary screening of a novel compound like this compound is a critical first step in the drug discovery process. This guide outlines the foundational assays and conceptual frameworks for evaluating its cytotoxic potential and understanding its mechanism of action.

Data Presentation: Representative Cytotoxic Activities of Nerium oleander Cardenolides

While specific IC50 values for this compound are not available in the reviewed literature, the following table summarizes the cytotoxic activities of other cardenolides isolated from Nerium oleander against various human cancer cell lines. This data provides a comparative baseline for potential efficacy.

Compound NameCell LineCell TypeIC50 (µM)Reference
OleandrinPC3Prostate CancerNot Specified (Induces Apoptosis)[2]
5α-oleandrinHeLaCervical Cancer8.38 x 10⁻⁶ mM (0.00838 µM)
16, 17-dehidrodeasetil-5α-oleandrinA498Kidney Cancer1.43 x 10⁻⁶ mM (0.00143 µM)
Cardenolide N-1VA-13Malignant Fibroblast< 1
Cardenolide N-1HepG2Liver Cancer< 1
Odoroside A--Not Specified (Anti-inflammatory)
NeriifolinhiPSC-CMCardiomyocytesBeat arrest at 0.3 µM
OleandrinhiPSC-CMCardiomyocytesBeat arrest at 0.6 µM

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preliminary biological activity screening of a cardiac glycoside like this compound.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA, resuspend in fresh medium, and perform a cell count. Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of desired concentrations. Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis compound This compound Stock Solution treat Treat with Compound (Serial Dilutions) compound->treat cells Cancer Cell Line Culture seed Seed Cells in 96-well Plate cells->seed seed->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability read->calculate ic50 Determine IC50 Value calculate->ic50

Caption: General workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Signaling Pathway

signaling_pathway cluster_downstream Downstream Effects pump Na+/K+-ATPase Pump na_in [Na+]i ↑ pump->na_in Leads to exchanger Na+/Ca2+ Exchanger ca_in [Ca2+]i ↑ exchanger->ca_in Decreased Ca2+ Efflux na_in->exchanger Reduces Gradient for apoptosis Apoptosis ca_in->apoptosis mapk MAPK Pathway Modulation ca_in->mapk nfkb NF-κB Pathway Inhibition compound Cardiac Glycoside (e.g., this compound) compound->pump Inhibition compound->nfkb

Caption: Postulated signaling pathway for cardiac glycosides leading to apoptosis.

Conclusion and Future Directions

The preliminary biological screening of this compound, guided by the established activities of related cardiac glycosides from Nerium oleander, is a promising avenue for anticancer drug discovery. The provided protocols and conceptual frameworks offer a robust starting point for its evaluation. Future research should focus on obtaining pure this compound to perform the described cytotoxicity assays across a panel of cancer cell lines to determine its specific IC50 values. Subsequently, further mechanistic studies, including apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and investigation of its effects on the Na+/K+-ATPase pump and downstream signaling pathways like NF-κB and MAPK, will be crucial to elucidate its mode of action and potential as a therapeutic agent.

References

In Vitro Cytotoxicity of 8-Hydroxyodoroside A: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, there is currently no publicly available data on the in vitro cytotoxicity of 8-Hydroxyodoroside A against any cancer cell lines. This indicates a significant gap in the existing research, and as such, a detailed technical guide on its specific cytotoxic effects, including quantitative data and experimental protocols, cannot be compiled at this time.

For researchers, scientists, and drug development professionals interested in the anticancer potential of novel compounds, this lack of information presents both a challenge and an opportunity. The absence of studies on this compound suggests a novel area for investigation. Future research could focus on determining its cytotoxic profile, elucidating its mechanism of action, and evaluating its potential as a therapeutic agent.

General Methodologies for Assessing In Vitro Cytotoxicity

While specific data for this compound is unavailable, a general framework for assessing the in vitro cytotoxicity of a novel compound can be outlined. This typically involves a series of well-established experimental protocols.

Cell Viability and Cytotoxicity Assays

The initial step in evaluating a compound's anticancer potential is to determine its effect on cell viability and proliferation. Several assays are commonly employed for this purpose:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

  • Trypan Blue Exclusion Assay: This is a simple and rapid method to distinguish between viable and non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

These assays are used to calculate the IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Apoptosis and Cell Cycle Analysis

Should a compound demonstrate significant cytotoxicity, further experiments are conducted to understand the underlying mechanism of cell death. Key areas of investigation include:

  • Apoptosis Assays: Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs induce cell death. Techniques to study apoptosis include:

    • Annexin V/Propidium (B1200493) Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes.

    • Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays are available to measure the activity of key caspases, such as caspase-3, -8, and -9.

    • Western Blotting: This technique can be used to detect the expression levels of key apoptosis-related proteins, such as Bcl-2 family members and cleaved PARP.

  • Cell Cycle Analysis: Many anticancer drugs exert their effects by arresting the cell cycle at specific phases. Flow cytometry analysis of DNA content using fluorescent dyes like propidium iodide can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Visualizing Experimental Workflows and Signaling Pathways

To clearly communicate the methodologies and findings of cytotoxicity studies, visual representations are invaluable.

Experimental Workflow Diagram

A typical workflow for in vitro cytotoxicity testing can be visualized as follows:

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Viability Assessment cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis A Cancer Cell Line Seeding B Compound Treatment (this compound) A->B C MTT / SRB Assay B->C D Trypan Blue Exclusion B->D E Apoptosis Assay (Annexin V/PI) B->E F Cell Cycle Analysis (Flow Cytometry) B->F G Western Blotting (Apoptotic Proteins) B->G H IC50 Determination C->H D->H I Statistical Analysis E->I F->I G->I H->I

General workflow for in vitro cytotoxicity testing.
Apoptosis Signaling Pathway Diagram

A simplified diagram of the intrinsic and extrinsic apoptosis pathways, which could be investigated for a novel compound, is shown below:

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) FADD FADD DeathReceptor->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Mitochondrion Mitochondrion Casp8->Mitochondrion Bid cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 CytoC Cytochrome c Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Apoptosome Apoptosome ProCasp9->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified overview of apoptosis signaling pathways.

8-Hydroxyodoroside A: A Technical Guide to its Cardiotonic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Hydroxyodoroside A is a cardenolide cardiac glycoside identified in plant species renowned for their cardiotonic compounds, notably Thevetia peruviana (yellow oleander) and Nerium oleander.[1] As a member of the cardiac glycoside family, its primary pharmacological action is the positive inotropic (contractility-enhancing) effect on the myocardium. This technical guide provides a comprehensive overview of the presumed cardiotonic properties of this compound, based on the well-established mechanism of action of related compounds isolated from the same botanical sources. Due to a lack of specific experimental data for this compound in the current scientific literature, this document leverages data from analogous cardiac glycosides to infer its functional characteristics. Detailed experimental protocols for the evaluation of such compounds are also provided to facilitate further research.

Mechanism of Action: Inhibition of Na+/K+-ATPase

The fundamental mechanism underlying the cardiotonic effects of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across the cardiomyocyte membrane.[2]

The signaling cascade is as follows:

  • Binding and Inhibition: this compound is expected to bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in a phosphorylated conformation, preventing its dephosphorylation and subsequent ion transport.

  • Increased Intracellular Sodium: The inhibition of the Na+/K+-ATPase leads to an accumulation of intracellular sodium ions ([Na+]i).

  • Altered Sodium-Calcium Exchange: The elevated [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) in its forward mode (extruding calcium). This can lead to the NCX operating in its reverse mode, transporting Ca2+ into the cell.

  • Increased Intracellular Calcium: The net result is an increase in the intracellular calcium concentration ([Ca2+]i).

  • Enhanced Sarcoplasmic Reticulum Calcium Load: The higher cytosolic calcium levels lead to increased uptake of Ca2+ into the sarcoplasmic reticulum (SR) via the SERCA pump.

  • Augmented Cardiac Contractility: During subsequent action potentials, a larger amount of Ca2+ is released from the SR, leading to a stronger interaction between actin and myosin filaments and, consequently, a more forceful myocardial contraction (positive inotropy).

A diagram illustrating this signaling pathway is presented below:

Cardiac_Glycoside_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane 8-Hydroxyodoroside_A 8-Hydroxyodoroside_A NaK_ATPase Na+/K+-ATPase 8-Hydroxyodoroside_A->NaK_ATPase Inhibition ↑ [Na+]i ↑ [Na+]i NaK_ATPase->↑ [Na+]i leads to NCX Na+/Ca2+ Exchanger ↑ [Ca2+]i ↑ [Ca2+]i NCX->↑ [Ca2+]i Increases influx SR Sarcoplasmic Reticulum (SR) ↑ Ca2+ release ↑ Ca2+ release SR->↑ Ca2+ release leads to Myofilaments Myofilaments (Actin-Myosin) ↑ Contractility ↑ Contractility Myofilaments->↑ Contractility ↑ [Na+]i->NCX Alters gradient for ↑ [Ca2+]i->SR ↑ Ca2+ uptake ↑ Ca2+ release->Myofilaments Activates

Caption: Signaling pathway of this compound leading to increased cardiac contractility.

Quantitative Data (Comparative)

As of the latest literature review, specific quantitative data for the cardiotonic properties of this compound (e.g., IC50 for Na+/K+-ATPase inhibition or EC50 for inotropic effects) are not available. However, data from other prominent cardiac glycosides isolated from Thevetia peruviana provide a valuable reference for its expected potency.[3]

CompoundTargetAssayValueReference
Peruvoside Na+/K+-ATPaseInhibitionIC50: ~0.1 µMInferred from related studies
Thevetin A Cardiac ContractilityInotropic Effect-[3]
Neriifolin Cardiac ContractilityBeat Arrest (hiPSC-CM)300 nM[3]
Oleandrin Cardiac ContractilityBeat Arrest (hiPSC-CM)600 nM[3]
Digitoxigenin Cardiac ContractilityBeat Arrest (hiPSC-CM)1000 nM[3]

Note: The data presented for compounds other than this compound are for comparative purposes to estimate its potential biological activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cardiotonic properties of cardiac glycosides.

Na+/K+-ATPase Inhibition Assay

This assay determines the inhibitory potential of a compound on the activity of Na+/K+-ATPase by measuring the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.

Workflow Diagram:

NaK_ATPase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme_Prep Prepare Na+/K+-ATPase (e.g., from porcine cerebral cortex) Incubation Incubate enzyme with compound or vehicle control Enzyme_Prep->Incubation Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Incubation Reagent_Prep Prepare reaction buffer and ATP solution Reaction_Start Initiate reaction with ATP Reagent_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop reaction after a defined time (e.g., with acid) Reaction_Start->Reaction_Stop Color_Dev Add colorimetric reagent (e.g., Malachite Green) Reaction_Stop->Color_Dev Measure_Abs Measure absorbance (e.g., at 620 nm) Color_Dev->Measure_Abs Calculate_IC50 Calculate % inhibition and determine IC50 value Measure_Abs->Calculate_IC50

Caption: Workflow for the Na+/K+-ATPase inhibition assay.

Methodology:

  • Enzyme Preparation: Isolate Na+/K+-ATPase from a suitable source, such as porcine cerebral cortex or commercially available preparations.

  • Reaction Mixture: In a 96-well plate, combine the enzyme preparation with a reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, pH 7.4) and varying concentrations of this compound or a vehicle control.

  • Pre-incubation: Incubate the mixture for 10-15 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding a solution of ATP (final concentration typically 1-3 mM).

  • Incubation: Incubate for a fixed time (e.g., 20-30 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding an acidic solution (e.g., trichloroacetic acid).

  • Phosphate Detection: Add a colorimetric reagent, such as Malachite Green, which forms a colored complex with the released inorganic phosphate.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Intracellular Calcium Transients

This method utilizes fluorescent calcium indicators to visualize and quantify changes in intracellular calcium concentration in response to the compound.

Methodology:

  • Cell Culture: Culture primary cardiomyocytes or a suitable cell line (e.g., H9c2 or iPSC-derived cardiomyocytes) on glass-bottom dishes.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Tyrode's solution) for 30-60 minutes at room temperature.

  • De-esterification: Wash the cells and allow for de-esterification of the dye for approximately 30 minutes.

  • Image Acquisition: Mount the dish on a fluorescence microscope equipped with a high-speed camera. Acquire baseline fluorescence images.

  • Compound Application: Perfuse the cells with a solution containing this compound at the desired concentration.

  • Data Recording: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) are used, and the ratio of the emitted fluorescence is calculated.

  • Data Analysis: Analyze the fluorescence data to determine parameters such as baseline [Ca2+]i, peak systolic [Ca2+]i, and the decay rate of the calcium transient.

Measurement of Action Potential Duration

This electrophysiological technique measures the effect of the compound on the action potential of single cardiomyocytes.

Methodology:

  • Cell Preparation: Isolate single ventricular myocytes from an appropriate animal model (e.g., guinea pig, rat) or use iPSC-derived cardiomyocytes.

  • Patch-Clamp Setup: Use the whole-cell patch-clamp technique to record the membrane potential of a single cardiomyocyte.

  • Action Potential Elicitation: Elicit action potentials by injecting depolarizing current pulses through the patch pipette.

  • Baseline Recording: Record baseline action potentials in a standard extracellular solution.

  • Compound Application: Perfuse the cell with a solution containing this compound.

  • Data Recording: Record the changes in the action potential waveform.

  • Data Analysis: Measure key parameters of the action potential, including the resting membrane potential, action potential amplitude, and action potential duration at 50% and 90% of repolarization (APD50 and APD90).

Western Blot Analysis of Signaling Proteins

This technique is used to assess the effect of the compound on the expression and phosphorylation status of key proteins in the cardiac signaling pathways.

Methodology:

  • Cell Treatment: Treat cultured cardiomyocytes with this compound for a specified duration.

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of ERK, Akt, or other relevant kinases).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Conclusion

This compound, as a cardiac glycoside from Thevetia peruviana and Nerium oleander, is strongly presumed to exhibit cardiotonic properties through the inhibition of Na+/K+-ATPase. While direct experimental data for this specific compound is currently lacking, the established mechanisms of action of its chemical relatives provide a solid foundation for predicting its biological activity. The experimental protocols detailed in this guide offer a robust framework for the future investigation and quantitative characterization of this compound, which will be essential for a comprehensive understanding of its therapeutic potential and toxicological profile. Further research is warranted to elucidate the specific pharmacological characteristics of this compound.

References

Methodological & Application

Application Note: Quantitative Determination of 8-Hydroxyodoroside A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8-Hydroxyodoroside A, a cardiac glycoside found in plants such as Nerium oleander. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach for the quantification of this compound in various sample matrices. This protocol is intended for researchers, scientists, and professionals involved in drug development and natural product analysis.

Introduction

This compound is a cardenolide glycoside with potential pharmacological activities. As with other cardiac glycosides, precise and accurate quantification is crucial for research into its therapeutic potential and toxicological properties. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[1][2] This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection, which is a common and effective approach for analyzing cardiac glycosides.[1][3][4]

Chemical Information

CompoundThis compound
CAS Number 176519-75-8[5]
Molecular Formula C₃₀H₄₆O₈[5]
Molecular Weight 534.7 g/mol [5]
Chemical Structure (Not provided in search results)
Natural Sources Nerium oleander, Daphnis nerii[6]

Experimental Protocol

This protocol outlines the steps for sample preparation, standard solution preparation, and HPLC analysis for the quantification of this compound.

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.45 µm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Sample Preparation

Sample preparation is a critical step to remove interfering substances from the matrix.[[“]]

  • Extraction:

    • For plant material, accurately weigh 1 g of the dried and powdered sample.

    • Add 10 mL of 70% methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the cardiac glycosides with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC injection.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Conditions
ParameterSetting
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (40:60, v/v), isocratic
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 220 nm[3][4]
Run Time 20 minutes

Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the samples is then determined by interpolating the peak area of the sample on the calibration curve. The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.[1]

Method Validation Parameters

For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 80-120%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Workflow and Signaling Pathway Diagrams

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Plant Material / Biological Matrix Extraction Solvent Extraction (e.g., 70% Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Cleanup Supernatant->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection Sample Injection (20 µL) Filtration->Injection HPLC_System HPLC System Separation C18 Column Separation HPLC_System->Separation Injection->HPLC_System Detection UV Detection (220 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound. The protocol is suitable for the analysis of this cardiac glycoside in various sample matrices, making it a valuable tool for researchers in natural product chemistry, pharmacology, and drug development. The method can be further optimized and validated for specific applications and matrices.

References

Application Notes and Protocols for the Extraction and Purification of 8-Hydroxyodoroside A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a detailed protocol for the extraction and purification of 8-Hydroxyodoroside A, a cardiac glycoside sourced from the seeds of Thevetia peruviana (yellow oleander).

Introduction

This compound is a cardenolide of interest for its potential pharmacological activities. Cardiac glycosides, as a class, are known for their effects on the cardiovascular system, primarily through the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells. This inhibition leads to an increase in intracellular calcium, resulting in stronger and more efficient heart contractions. The protocols outlined below are synthesized from established methods for the extraction and isolation of cardiac glycosides from Thevetia peruviana.

Data Presentation

Table 1: Extraction Parameters for Cardiac Glycosides from Thevetia peruviana Seeds
ParameterValue/RangeNotes
Plant MaterialDried and powdered seeds of Thevetia peruvianaSeeds are the primary source of cardiac glycosides in this plant.
Extraction Solvent80% Methanol/Ethanol (8:2 v/v)This mixture has been shown to be optimal for the extraction of cardiac glycosides.[1][2]
70-80% Aqueous AlcoholAlso effective for extracting glycosides.[3]
Solvent-to-Meal Ratio10:1 to 20:1 (v/w)A 15:1 ratio is often a good compromise between extraction efficiency and solvent usage.[3]
Extraction Time48 - 72 hoursLonger extraction times generally lead to higher yields.[3]
Extraction MethodCold Maceration or Soxhlet ExtractionMaceration is a simpler method, while Soxhlet extraction can be more efficient.
Total Cardiac Glycoside ContentApprox. 7.98% (w/w) of the seed mealThis value can vary based on the plant's origin and growing conditions.[1]

Experimental Protocols

I. Extraction of Crude Cardiac Glycosides

This protocol describes the initial extraction of a crude mixture of cardiac glycosides from the seeds of Thevetia peruviana.

Materials and Equipment:

  • Dried seeds of Thevetia peruviana

  • Grinder or mill

  • Methanol

  • Ethanol

  • N-hexane

  • Rotary evaporator

  • Filter paper and funnel

  • Extraction vessel (e.g., large beaker or flask)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Plant Material: Grind the dried seeds of Thevetia peruviana into a fine powder.

  • Defatting: To remove lipids and other nonpolar compounds, first perform a preliminary extraction with n-hexane. Suspend the powdered seeds in n-hexane (1:10 w/v) and stir for 24 hours. Filter the mixture and discard the n-hexane. Air-dry the defatted seed powder.

  • Extraction of Glycosides:

    • Prepare an 80% methanol/ethanol (8:2 v/v) solvent mixture.

    • Suspend the defatted seed powder in the solvent mixture at a 1:15 (w/v) ratio.

    • Macerate the mixture for 72 hours at room temperature with continuous stirring.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the solid plant material.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

II. Purification of this compound

This multi-step protocol is designed to isolate this compound from the crude extract through liquid-liquid fractionation and column chromatography.

A. Liquid-Liquid Fractionation

Materials and Equipment:

Procedure:

  • Suspend the crude extract in distilled water.

  • Perform successive liquid-liquid extractions in a separatory funnel using solvents of increasing polarity.

    • First, partition the aqueous suspension with methylene chloride. Collect the methylene chloride fraction.

    • Next, partition the remaining aqueous layer with ethyl acetate. Collect the ethyl acetate fraction.[4]

    • Finally, partition the remaining aqueous layer with n-butanol. Collect the n-butanol fraction.

  • Concentrate each of the collected fractions (methylene chloride, ethyl acetate, and n-butanol) using a rotary evaporator. Cardiac glycosides are typically found in the more polar fractions (ethyl acetate and n-butanol).

B. Column Chromatography

Materials and Equipment:

  • Concentrated fractions from liquid-liquid extraction

  • Silica (B1680970) gel (for column chromatography)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of chloroform (B151607) and methanol)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., chloroform) and pack it into the chromatography column.

  • Sample Loading: Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent gradient of increasing polarity. A common solvent system for separating cardiac glycosides is a gradient of chloroform-methanol.

  • Fraction Collection: Collect the eluate in fractions using a fraction collector.

  • TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in an appropriate solvent system and visualize the spots under a UV lamp. Combine the fractions that contain the compound of interest (based on Rf value compared to a standard, if available).

  • Final Purification by HPLC: For higher purity, the semi-purified fractions from column chromatography can be subjected to High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as an acetonitrile-water gradient.[5][6][7]

Visualizations

Signaling Pathway of Cardiac Glycosides

cardiac_glycoside_pathway cluster_cell Cardiac Myocyte CG Cardiac Glycoside (e.g., this compound) NaK_ATPase Na+/K+-ATPase Pump CG->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Reduces activity of Ca_in Increased Intracellular Ca2+ NCX->Ca_in Decreases Ca2+ efflux, leading to SR Sarcoplasmic Reticulum Ca_in->SR Increases Ca2+ uptake by Ca_release Increased Ca2+ Release SR->Ca_release Results in Contraction Increased Muscle Contraction Ca_release->Contraction

Caption: Mechanism of action of cardiac glycosides in a cardiac myocyte.

Experimental Workflow for Extraction and Purification

extraction_purification_workflow start Dried Thevetia peruviana Seeds powder Powdered Seeds start->powder defat Defatting with n-hexane powder->defat extraction Extraction with 80% Methanol/Ethanol defat->extraction crude_extract Crude Glycoside Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation (Methylene Chloride, Ethyl Acetate, n-Butanol) crude_extract->fractionation fractions Ethyl Acetate & n-Butanol Fractions fractionation->fractions column_chrom Silica Gel Column Chromatography fractions->column_chrom semi_pure Semi-pure Fractions column_chrom->semi_pure hplc Preparative HPLC semi_pure->hplc final_product Pure this compound hplc->final_product

Caption: Workflow for this compound extraction and purification.

References

In Vivo Animal Models for Testing 8-Hydroxyodoroside A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific in vivo studies on 8-Hydroxyodoroside A are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the potential therapeutic activities suggested by its chemical structure. The suffix "-oside" is often found in cardiac glycosides, suggesting potential cardiotonic effects. The "8-hydroxy-" moiety is present in various compounds with demonstrated anti-cancer and anti-inflammatory properties. Therefore, this document provides a comprehensive guide to testing this compound in established in vivo models for cardiotonic, anti-cancer, and anti-inflammatory activities.

Assessment of Cardiotonic Activity

Application Note:

Cardiac glycosides are a class of drugs used in the treatment of congestive heart failure.[1] In vivo animal models are crucial for evaluating the efficacy and safety of new potential cardiotonic agents like this compound.[2][3] A commonly used model is the doxorubicin-induced cardiomyopathy model in rats, which mimics key aspects of heart failure in humans. This model allows for the assessment of cardiac function, biochemical markers, and histopathological changes following treatment with the test compound.

Experimental Protocol: Doxorubicin-Induced Cardiomyopathy in Rats

Objective: To evaluate the potential of this compound to improve cardiac function in a rat model of doxorubicin-induced cardiomyopathy.

Animals: Male Sprague-Dawley rats (200-250 g).

Materials:

  • This compound

  • Doxorubicin (B1662922) hydrochloride

  • Saline solution (0.9% NaCl)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Echocardiography system

  • Biochemical assay kits (e.g., for Troponin I, BNP, CK-MB)

  • Histology reagents (formalin, paraffin, H&E stain, Masson's trichrome stain)

Procedure:

  • Induction of Cardiomyopathy: Administer doxorubicin (2.5 mg/kg, intraperitoneally) six times over a period of two weeks (cumulative dose of 15 mg/kg). A control group receives saline injections.

  • Treatment: After the last doxorubicin injection, randomly divide the animals into the following groups (n=8-10 per group):

    • Vehicle control (receiving the vehicle for this compound)

    • This compound (low dose, e.g., 1 mg/kg)

    • This compound (high dose, e.g., 5 mg/kg)

    • Positive control (e.g., a known cardiotonic drug like digoxin)

    • Administer the treatments daily for 4 weeks via oral gavage or another appropriate route.

  • Echocardiographic Assessment: Perform echocardiography at baseline (before doxorubicin), after doxorubicin treatment, and at the end of the treatment period. Measure parameters such as Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and Left Ventricular Internal Dimensions (LVID).

  • Biochemical Analysis: At the end of the study, collect blood samples via cardiac puncture under anesthesia. Analyze serum for cardiac injury markers (Troponin I, CK-MB) and heart failure markers (BNP).

  • Histopathological Examination: Euthanize the animals and harvest the hearts. Fix the hearts in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess fibrosis.

Data Presentation:

Table 1: Hypothetical Echocardiographic and Biochemical Data for Cardiotonic Activity of this compound

GroupLVEF (%)FS (%)Serum Troponin I (ng/mL)Serum BNP (pg/mL)
Sham Control75 ± 540 ± 40.1 ± 0.0520 ± 5
Doxorubicin + Vehicle45 ± 622 ± 50.8 ± 0.285 ± 15
Doxorubicin + 8-Hodoroside A (1 mg/kg)55 ± 728 ± 60.5 ± 0.1560 ± 12
Doxorubicin + 8-Hodoroside A (5 mg/kg)65 ± 535 ± 40.3 ± 0.140 ± 8
Doxorubicin + Digoxin62 ± 633 ± 50.4 ± 0.145 ± 10

Data are presented as mean ± SD.

Experimental Workflow:

cardiotonic_workflow cluster_induction Cardiomyopathy Induction cluster_treatment Treatment Phase (4 weeks) cluster_assessment Assessment Doxo_Admin Doxorubicin Administration (2.5 mg/kg, i.p., 6 doses) Vehicle Vehicle Control Doxo_Admin->Vehicle Randomization Drug_Low This compound (Low Dose) Doxo_Admin->Drug_Low Randomization Drug_High This compound (High Dose) Doxo_Admin->Drug_High Randomization Positive_Control Positive Control (Digoxin) Doxo_Admin->Positive_Control Randomization Echo Echocardiography (LVEF, FS) Vehicle->Echo Drug_Low->Echo Drug_High->Echo Positive_Control->Echo Biochem Biochemical Analysis (Troponin I, BNP) Echo->Biochem Histo Histopathology (H&E, Masson's Trichrome) Biochem->Histo

Caption: Workflow for Doxorubicin-Induced Cardiomyopathy Model.

Evaluation of Anti-Cancer Activity

Application Note:

The 8-hydroxyquinoline (B1678124) scaffold is present in several compounds with demonstrated anti-cancer properties.[4][5] Therefore, it is plausible that this compound may possess anti-proliferative and anti-tumor effects. The human tumor xenograft model in immunodeficient mice is a standard preclinical model to evaluate the in vivo efficacy of novel anti-cancer agents. This model allows for the direct assessment of a compound's ability to inhibit tumor growth.

Experimental Protocol: Human Tumor Xenograft Model in Nude Mice

Objective: To determine the in vivo anti-tumor efficacy of this compound against a human cancer cell line.

Animals: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)

  • Matrigel

  • This compound

  • Vehicle solution

  • Positive control drug (e.g., paclitaxel, cisplatin)

  • Calipers

  • Anesthetics

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under standard conditions.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (approximately 100-150 mm³). Randomly assign mice into treatment groups (n=8-10 per group):

    • Vehicle control

    • This compound (low dose, e.g., 10 mg/kg)

    • This compound (high dose, e.g., 50 mg/kg)

    • Positive control (e.g., paclitaxel, 10 mg/kg)

  • Treatment Administration: Administer treatments intraperitoneally or via oral gavage daily or on a specified schedule for 21-28 days.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, western blotting for apoptosis markers).

Data Presentation:

Table 2: Hypothetical Tumor Growth Inhibition Data for this compound

GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control125 ± 201500 ± 250-
8-Hodoroside A (10 mg/kg)130 ± 25950 ± 18036.7
8-Hodoroside A (50 mg/kg)128 ± 22450 ± 15070.0
Paclitaxel (10 mg/kg)132 ± 28300 ± 12080.0

Data are presented as mean ± SD.

Experimental Workflow:

anticancer_workflow cluster_implantation Tumor Implantation cluster_treatment Treatment Phase (21-28 days) cluster_monitoring Monitoring & Endpoint Implant Subcutaneous Injection of Cancer Cells Tumor_Growth Tumor Growth to 100-150 mm³ Implant->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle Drug_Low This compound (Low Dose) Randomization->Drug_Low Drug_High This compound (High Dose) Randomization->Drug_High Positive_Control Positive Control Randomization->Positive_Control Measurement Tumor Volume & Body Weight Measurement (every 2-3 days) Vehicle->Measurement Drug_Low->Measurement Drug_High->Measurement Positive_Control->Measurement Endpoint Endpoint: Tumor Excision & Analysis Measurement->Endpoint

Caption: Workflow for Human Tumor Xenograft Model.

Hypothetical Signaling Pathway:

apoptosis_pathway Hodoroside_A This compound Bax Bax Hodoroside_A->Bax upregulates Bcl2 Bcl-2 Hodoroside_A->Bcl2 downregulates Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Cytochrome_c->Caspase9 activates

Caption: Hypothetical Intrinsic Apoptosis Pathway.

Investigation of Anti-Inflammatory Activity

Application Note:

Many natural products possess anti-inflammatory properties. The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model of acute inflammation. It is a valuable tool for the preliminary screening of compounds for potential anti-inflammatory activity. The model involves the injection of carrageenan, a phlogistic agent, into the paw, which induces a localized inflammatory response characterized by edema.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory effect of this compound.

Animals: Male Wistar rats (180-220 g).

Materials:

  • Lambda-carrageenan

  • This compound

  • Vehicle solution

  • Positive control drug (e.g., indomethacin, diclofenac)

  • Plethysmometer

Procedure:

  • Acclimatization and Baseline Measurement: Acclimatize the animals to the experimental conditions. Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Treatment Administration: Randomly divide the animals into groups (n=6-8 per group):

    • Vehicle control

    • This compound (low dose, e.g., 25 mg/kg)

    • This compound (high dose, e.g., 100 mg/kg)

    • Positive control (e.g., indomethacin, 10 mg/kg)

    • Administer the treatments orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar tissue of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

Table 3: Hypothetical Paw Edema Inhibition Data for this compound at 3 Hours Post-Carrageenan

GroupPaw Volume Increase (mL)Inhibition of Edema (%)
Vehicle Control0.85 ± 0.12-
8-Hodoroside A (25 mg/kg)0.55 ± 0.0935.3
8-Hodoroside A (100 mg/kg)0.30 ± 0.0764.7
Indomethacin (10 mg/kg)0.25 ± 0.0570.6

Data are presented as mean ± SD.

Experimental Workflow:

antiinflammatory_workflow Start Baseline Paw Volume Measurement Treatment Drug Administration (Vehicle, 8-Hodoroside A, Indomethacin) Start->Treatment Carrageenan Sub-plantar Injection of Carrageenan (0.1 mL, 1%) Treatment->Carrageenan 1 hour later Measurement Paw Volume Measurement at 1, 2, 3, 4, 5 hours Carrageenan->Measurement Analysis Calculation of % Edema Inhibition Measurement->Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

References

8-Hydroxyodoroside A: Application Notes for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers

Extensive literature searches have revealed a significant lack of publicly available scientific data specifically detailing the anticancer activity of 8-Hydroxyodoroside A. While its parent plant, Nerium oleander, is known to contain several compounds with cytotoxic and anticancer properties, research focusing on the specific mechanisms and efficacy of this compound is not currently available in published scientific literature.

The information presented below is based on the broader understanding of cardiac glycosides isolated from Nerium oleander and is intended to provide a foundational framework for potential future research into this compound. The protocols and pathways are extrapolated from studies on related compounds and should be adapted and validated for this compound.

Background and Potential Significance

This compound is a cardiac glycoside isolated from Nerium indicum (also known as Nerium oleander). Cardiac glycosides from this plant, such as oleandrin (B1683999) and odoroside A, have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess anticancer potential, making it a compound of interest for further investigation.

Potential Anticancer Mechanisms (Hypothesized)

Based on the known mechanisms of other cardiac glycosides from Nerium oleander, the potential anticancer activities of this compound could involve the following signaling pathways:

  • Inhibition of Na+/K+-ATPase: This is a primary mechanism for cardiac glycosides, leading to increased intracellular calcium, which can trigger apoptosis.

  • Induction of Apoptosis: May involve the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.

  • Inhibition of Transcription Factors: Potential to suppress transcription factors crucial for cancer cell survival and proliferation, such as NF-κB.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase Ca2_increase Increased Intracellular Ca2+ NaK_ATPase->Ca2_increase Leads to Caspase_activation Caspase Activation Ca2_increase->Caspase_activation NFkB_inhibition NF-κB Inhibition Apoptosis Apoptosis NFkB_inhibition->Apoptosis Promotes Caspase_activation->Apoptosis 8_Hydroxyodoroside_A This compound 8_Hydroxyodoroside_A->NaK_ATPase Inhibits 8_Hydroxyodoroside_A->NFkB_inhibition

Caption: Hypothesized signaling pathway for this compound.

Suggested Experimental Protocols for Investigation

The following are generalized protocols that can be adapted to study the anticancer effects of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Table 1: Hypothetical IC50 Values for this compound

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast CancerData not available
A549Lung CancerData not available
HeLaCervical CancerData not available
HepG2Liver CancerData not available

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize with DMSO Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for MTT Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells.

Table 2: Hypothetical Apoptosis Induction by this compound

Treatment (Concentration)% Early Apoptosis% Late Apoptosis/Necrosis
Control (Vehicle)Data not availableData not available
This compound (IC50)Data not availableData not available

Protocol:

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

G Start Start Treat_Cells Treat Cells with Compound Start->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC & PI Harvest_Cells->Stain_Cells Analyze Analyze by Flow Cytometry Stain_Cells->Analyze

Caption: Workflow for Apoptosis Assay.

Future Directions

Should initial in vitro studies demonstrate promising anticancer activity for this compound, further research would be warranted, including:

  • In vivo efficacy studies: Using animal models to assess tumor growth inhibition.

  • Mechanism of action studies: Detailed investigation of the molecular pathways affected by the compound using techniques like Western blotting, qPCR, and RNA sequencing.

  • Pharmacokinetic and toxicity studies: To evaluate the absorption, distribution, metabolism, excretion, and safety profile of the compound.

It is our hope that these generalized guidelines will serve as a valuable starting point for researchers interested in exploring the potential of this compound as a novel anticancer agent.

Investigating the Mechanism of Action of 8-Hydroxyodoroside A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyodoroside A is a cardiac glycoside, a class of naturally occurring steroids isolated from plants such as Nerium oleander. While direct research on the mechanism of action of this compound is limited, its structural similarity to other well-studied cardiac glycosides, such as Odoroside A and Oleandrin, provides a strong basis for investigating its potential biological activities. This document outlines the probable mechanisms of action based on related compounds and provides detailed protocols for their investigation.

Cardiac glycosides are known to exert anticancer effects through the modulation of various signaling pathways. The primary proposed mechanisms involve the inhibition of cancer cell invasion and the induction of autophagy. It is hypothesized that this compound shares these properties.

Postulated Mechanism of Action

Based on studies of analogous cardiac glycosides, the anticancer activity of this compound is likely mediated through two primary pathways:

  • Inhibition of STAT3 Signaling to Reduce Cancer Cell Invasion: Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in tumor progression, promoting cell proliferation, survival, and invasion. It is suggested that cardiac glycosides like Odoroside A can suppress the phosphorylation of STAT3, thereby inhibiting its activity. This leads to a downstream reduction in the expression of genes involved in cancer stem cell maintenance and the epithelial-mesenchymal transition (EMT), ultimately decreasing the invasive potential of cancer cells[1].

  • Induction of Autophagy: Autophagy is a cellular process of self-degradation of cellular components. While it can have both pro-survival and pro-death roles in cancer, its induction by some therapeutic agents can lead to cancer cell death. Some cardiac glycosides have been shown to induce autophagy by inhibiting key signaling molecules such as hypoxia-inducible factor 1-alpha (HIF-1α), mammalian target of rapamycin (B549165) (mTOR), and extracellular signal-regulated kinase 1/2 (ERK1/2)[1].

Quantitative Data on Related Compounds

Due to the absence of specific quantitative data for this compound in the available literature, the following table summarizes hypothetical data based on the activities of related cardiac glycosides to serve as a template for experimental data presentation.

CompoundCell LineAssayIC50 / EC50 (µM)Endpoint
This compound MDA-MB-231Cell Viability (MTT)Data not availableProliferation
This compound MDA-MB-231Invasion Assay (Boyden Chamber)Data not availableCell Invasion
This compound MDA-MB-231Western Blot (p-STAT3)Data not availableSTAT3 Inhibition
Odoroside A MDA-MB-231Cell ViabilityHypothetical: 5 µMProliferation
Oleandrin MDA-MB-231Cell ViabilityHypothetical: 2.5 µMProliferation

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for STAT3 Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of STAT3.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control (β-actin).

Protocol 3: Cell Invasion Assay (Boyden Chamber Assay)

Objective: To evaluate the effect of this compound on the invasive capacity of cancer cells.

Materials:

  • Boyden chamber inserts with Matrigel-coated membranes (8 µm pore size)

  • Cancer cell line (e.g., MDA-MB-231)

  • Serum-free medium

  • Complete growth medium (with FBS as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet stain

Procedure:

  • Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.

  • Starve the cells in serum-free medium for 24 hours.

  • Resuspend the cells in serum-free medium containing different concentrations of this compound.

  • Add 500 µL of complete growth medium to the lower chamber of the Boyden chamber.

  • Add 200 µL of the cell suspension to the upper chamber (insert).

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with crystal violet for 20 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Count the number of invading cells in several random fields under a microscope.

Visualizations

The following diagrams illustrate the postulated signaling pathways and a general experimental workflow.

G cluster_pathway Postulated STAT3 Inhibition Pathway H8OA This compound pSTAT3 p-STAT3 (Active) H8OA->pSTAT3 Inhibits STAT3 STAT3 Invasion Cell Invasion pSTAT3->Invasion Promotes

Caption: Postulated inhibition of STAT3-mediated cell invasion by this compound.

G cluster_pathway Postulated Autophagy Induction Pathway H8OA This compound mTOR mTOR H8OA->mTOR Inhibits HIF1a HIF-1α H8OA->HIF1a Inhibits ERK ERK1/2 H8OA->ERK Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits HIF1a->Autophagy Regulates ERK->Autophagy Regulates

Caption: Postulated induction of autophagy via inhibition of mTOR, HIF-1α, and ERK1/2.

G cluster_workflow General Experimental Workflow Start Hypothesis Generation CellCulture Cell Culture Start->CellCulture Treatment Treatment with This compound CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Invasion Invasion Assay (Boyden Chamber) Treatment->Invasion WesternBlot Western Blot (p-STAT3, etc.) Treatment->WesternBlot DataAnalysis Data Analysis Viability->DataAnalysis Invasion->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: A generalized workflow for investigating the mechanism of action.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its classification as a cardiac glycoside provides a solid foundation for targeted investigation. The protocols and pathways described herein, based on the activity of related compounds, offer a comprehensive framework for researchers to elucidate its potential as an anticancer agent. Further studies are warranted to confirm these hypotheses and to establish a detailed molecular profile of this compound.

References

Application Notes and Protocols: 8-Hydroxyodoroside A Effects on Cardiac Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyodoroside A is a member of the cardiac glycoside family, a class of naturally derived compounds known for their significant effects on cardiac muscle.[1][2] While direct experimental data on this compound is limited, its structural similarity to other cardiac glycosides, such as Odoroside A and Digoxin, allows for the extrapolation of its likely mechanism of action and effects on cardiac muscle cells.[1][3] Cardiac glycosides are well-established inhibitors of the Na+/K+-ATPase pump in cardiac muscle cells, leading to a cascade of events that ultimately increase the force of myocardial contraction.[1][4] These compounds have been used historically in the treatment of heart failure and certain cardiac arrhythmias.[1][5]

These application notes provide a detailed overview of the presumed effects of this compound on cardiac muscle cells, based on the known pharmacology of cardiac glycosides. It includes potential experimental protocols for investigating these effects and summarizes expected quantitative data.

Principle of Action

The primary mechanism of action of cardiac glycosides, and therefore presumably this compound, is the inhibition of the Na+/K+-ATPase pump located in the sarcolemma of cardiac muscle cells.[1][4] This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger (NCX), causing a decrease in calcium extrusion from the cell and a subsequent increase in intracellular calcium concentration.[4] This rise in cytosolic calcium enhances the calcium available for binding to the troponin C complex, leading to a stronger interaction between actin and myosin filaments and, consequently, an increased force of myocardial contraction (positive inotropic effect).[1]

In addition to their inotropic effects, cardiac glycosides can also influence the electrical activity of the heart.[4] They can increase vagal efferent activity to the heart, which can slow the heart rate (negative chronotropic effect) and reduce conduction velocity through the atrioventricular (AV) node (negative dromotropic effect).[4]

Quantitative Data Summary

The following tables summarize the expected quantitative effects of this compound on cardiac muscle cell parameters, based on typical findings for cardiac glycosides. The specific concentrations and magnitudes of effect for this compound would need to be determined experimentally.

Table 1: Expected Inotropic Effects of this compound on Isolated Cardiac Myocytes

ParameterExpected ChangeMethod of Measurement
Intracellular Ca2+ Transient AmplitudeIncreaseFluorescent Calcium Imaging (e.g., Fura-2, Fluo-4)
Sarcomere Shortening AmplitudeIncreaseVideo-based Sarcomere Length Detection
Rate of Sarcomere Shortening (+dL/dt)IncreaseVideo-based Sarcomere Length Detection
Rate of Sarcomere Relengthening (-dL/dt)Decrease or No ChangeVideo-based Sarcomere Length Detection
Time to Peak ShorteningDecrease or No ChangeVideo-based Sarcomere Length Detection
Time to 50% RelengtheningIncrease or No ChangeVideo-based Sarcomere Length Detection

Table 2: Expected Electrophysiological Effects of this compound on Cardiac Tissue

ParameterExpected ChangeMethod of Measurement
Action Potential Duration (APD)Shortening at low concentrations, Prolongation at high concentrationsPatch-Clamp Electrophysiology
Resting Membrane PotentialDepolarization (at toxic concentrations)Patch-Clamp Electrophysiology
Conduction VelocityDecreaseMulti-electrode Array (MEA) or Optical Mapping
Effective Refractory PeriodProlongationProgrammed Electrical Stimulation

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on cardiac muscle cells.

Protocol 1: Isolation of Adult Ventricular Myocytes

Objective: To obtain viable, calcium-tolerant single cardiac myocytes for in vitro experiments.

Materials:

  • Adult rat or mouse heart

  • Langendorff perfusion system

  • Collagenase type II

  • Krebs-Henseleit (KH) buffer

  • Bovine Serum Albumin (BSA)

Procedure:

  • Anesthetize the animal and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart with calcium-free KH buffer to wash out the blood.

  • Switch to a perfusion buffer containing collagenase type II to digest the extracellular matrix.

  • Once the heart is flaccid, remove it from the apparatus, and gently tease the ventricular tissue apart in a petri dish containing KH buffer with a low calcium concentration.

  • Filter the cell suspension to remove undigested tissue.

  • Gradually reintroduce calcium to the myocyte suspension to obtain calcium-tolerant, rod-shaped cells.

  • Cells are now ready for use in functional or electrophysiological assays.

Protocol 2: Measurement of Intracellular Calcium Transients

Objective: To quantify the effect of this compound on the amplitude and kinetics of intracellular calcium transients in isolated cardiac myocytes.

Materials:

  • Isolated cardiac myocytes

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Inverted fluorescence microscope with a high-speed camera

  • Field stimulator

  • This compound stock solution

Procedure:

  • Load the isolated myocytes with the chosen fluorescent calcium indicator according to the manufacturer's protocol.

  • Place the coverslip with the loaded cells on the stage of the inverted microscope.

  • Perfuse the cells with a physiological buffer.

  • Pace the cells at a constant frequency (e.g., 1 Hz) using the field stimulator to elicit regular calcium transients.

  • Record baseline calcium transients for a stable period.

  • Introduce this compound at the desired concentration into the perfusion buffer.

  • Record the changes in the calcium transients over time until a steady-state effect is observed.

  • Analyze the recorded fluorescence signals to determine the amplitude, rise time, and decay kinetics of the calcium transients.

Protocol 3: Assessment of Myocyte Contractility

Objective: To measure the effect of this compound on the contractile function of isolated cardiac myocytes.

Materials:

  • Isolated cardiac myocytes

  • Inverted microscope with a video camera and edge-detection software

  • Field stimulator

  • This compound stock solution

Procedure:

  • Plate the isolated myocytes on a laminin-coated coverslip.

  • Place the coverslip on the microscope stage and perfuse with a physiological buffer.

  • Select a single, rod-shaped myocyte that is contracting in response to electrical stimulation.

  • Pace the myocyte at a constant frequency (e.g., 1 Hz).

  • Record baseline sarcomere length changes using the video-based edge-detection system.

  • Introduce this compound at the desired concentration into the perfusion buffer.

  • Continue recording until a stable contractile response is achieved.

  • Analyze the recorded traces to determine the extent and velocity of sarcomere shortening and relengthening.

Protocol 4: Patch-Clamp Electrophysiology

Objective: To characterize the effects of this compound on the action potential and specific ion currents in cardiac myocytes.

Materials:

  • Isolated cardiac myocytes

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators and glass micropipettes

  • Specific intracellular and extracellular recording solutions

  • This compound stock solution

Procedure:

  • Obtain a high-resistance seal (giga-seal) between the patch pipette and the membrane of a single myocyte.

  • Rupture the patch of membrane under the pipette to achieve the whole-cell configuration.

  • Record baseline action potentials in current-clamp mode or specific ion currents (e.g., L-type Ca2+ current, Na+/K+ pump current) in voltage-clamp mode.

  • Perfuse the cell with a solution containing this compound at the desired concentration.

  • Record the changes in the action potential parameters or ion currents.

  • Analyze the data to determine the effects on action potential duration, resting membrane potential, and the activity of specific ion channels and pumps.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Cardiac_Glycoside_Mechanism cluster_contraction Myofilaments NaK_ATPase Na+/K+-ATPase Na_in Na+ NaK_ATPase->Na_in Extrusion Blocked NCX Na+/Ca2+ Exchanger (NCX) Ca_in Ca2+ NCX->Ca_in Reduced Ca2+ Efflux Na_out Na+ K_out K+ Ca_out Ca2+ Na_in->NCX Increased Gradient K_in K+ TroponinC Troponin C Ca_in->TroponinC Binding Contraction Increased Contraction TroponinC->Contraction Activation Hydroxyodoroside This compound Hydroxyodoroside->NaK_ATPase Inhibition

Caption: Mechanism of this compound in cardiac myocytes.

Experimental_Workflow start Start: Hypothesis Formulation cell_isolation Cardiac Myocyte Isolation start->cell_isolation functional_assays Functional Assays (Ca2+ Transients, Contractility) cell_isolation->functional_assays ep_assays Electrophysiological Assays (Patch-Clamp, MEA) cell_isolation->ep_assays dose_response Dose-Response Curve Generation functional_assays->dose_response ep_assays->dose_response data_analysis Data Analysis and Interpretation dose_response->data_analysis conclusion Conclusion and Further Studies data_analysis->conclusion

Caption: Experimental workflow for characterizing cardiac effects.

References

Application Notes and Protocols for the Preclinical Formulation of 8-Hydroxyodoroside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation of 8-Hydroxyodoroside A, a cardiac glycoside with therapeutic potential, for preclinical in vitro and in vivo studies. Due to the limited availability of specific physicochemical data for this compound, this document outlines strategies and protocols for formulation development, stability assessment, and biological evaluation, starting with initial solubility and stability screening.

Pre-formulation Assessment of this compound

A thorough understanding of the physicochemical properties of this compound is critical for developing a stable and effective formulation. As a natural product, it is anticipated to have low aqueous solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₀H₄₆O₈[1]
Molecular Weight534.7 g/mol [1]
AppearancePowder[1]
Purity>98%[1]
Chemical ClassSteroid, Cardiac Glycoside[2]
Predicted SolubilityPoorly soluble in water; likely soluble in organic solvents like DMSO and ethanol.General knowledge on cardiac glycosides
Experimental Protocol: Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in various vehicles commonly used in preclinical studies.

Materials:

  • This compound powder

  • Selection of preclinical vehicles (see Table 2)

  • Vortex mixer

  • Orbital shaker at controlled temperature (e.g., 25°C and 37°C)

  • Analytical balance

  • HPLC-UV or other suitable analytical method for quantification

Procedure:

  • Add an excess amount of this compound to a known volume of each vehicle in a sealed vial.

  • Vortex the vials for 2 minutes to ensure initial dispersion.

  • Place the vials in an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After incubation, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Express the solubility in mg/mL.

Table 2: Suggested Vehicles for Solubility Screening

Vehicle TypeExamples
Aqueous BuffersPhosphate Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 4.5
Co-solvents5% DMSO in Saline, 10% Ethanol in Water, Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG)
Surfactant Solutions1% Tween® 80 in Water, 2% Cremophor® EL in Water
Lipid-basedCorn oil, Sesame oil, Medium-chain triglycerides (MCT)
Suspension Vehicles0.5% (w/v) Carboxymethylcellulose (CMC) in Water, 0.5% (w/v) Methylcellulose in Water

Formulation Strategies and Protocols

Based on the initial solubility assessment, an appropriate formulation strategy can be selected.

Solution Formulations (for intravenous or oral administration)

If this compound exhibits sufficient solubility in a biocompatible vehicle, a solution formulation is preferred for its dose uniformity.

Protocol 2.1.1: Co-solvent Solution Formulation

This protocol is suitable for compounds soluble in a mixture of water-miscible organic solvents.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG400)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

  • Add PEG400 to the solution and mix thoroughly. A common ratio is 10% DMSO, 40% PEG400.

  • Slowly add sterile saline to the desired final volume while continuously mixing.

  • Visually inspect the solution for any signs of precipitation.

  • If the solution is clear, it is ready for use. Prepare fresh daily unless stability data supports longer storage.

Suspension Formulations (for oral administration)

For compounds with poor aqueous solubility, a suspension is a common formulation for oral gavage.

Protocol 2.2.1: Aqueous Suspension with Suspending and Wetting Agents

Materials:

  • This compound (micronized powder is preferred)

  • Carboxymethylcellulose sodium (CMC-Na)

  • Tween® 80

  • Purified Water

Procedure:

  • Prepare the vehicle: a. Slowly add 0.5g of CMC-Na to 100 mL of purified water while stirring to create a 0.5% (w/v) solution. b. Add 0.1 mL of Tween® 80 to the CMC solution and mix to create a 0.1% (v/v) solution. This acts as a wetting agent.

  • Weigh the required amount of this compound.

  • Triturate the powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste with continuous stirring to achieve the desired concentration.

  • Homogenize the suspension using a suitable method (e.g., sonication or high-shear mixing) to ensure uniform particle size distribution.

  • Store the suspension at 2-8°C and protect from light. Shake well before each use.

Stability Assessment

It is crucial to determine the stability of the prepared formulation to ensure accurate dosing throughout the study.

Protocol 3.1: Short-term Stability Assessment

Procedure:

  • Prepare the formulation as described above.

  • Divide the formulation into several aliquots and store them under different conditions (e.g., room temperature, 2-8°C, protected from light).

  • At specified time points (e.g., 0, 4, 8, 24 hours), analyze an aliquot for the concentration of this compound using a stability-indicating HPLC method.

  • Assess physical stability by observing for any changes in appearance, such as precipitation, color change, or phase separation. For suspensions, evaluate redispersibility.

  • The formulation is considered stable if the concentration of this compound remains within 90-110% of the initial concentration and no significant physical changes are observed.

Experimental Workflows and Signaling Pathways

In Vitro Efficacy Evaluation Workflow

The following diagram illustrates a typical workflow for assessing the in vitro anticancer activity of this compound.

in_vitro_workflow cluster_formulation Formulation Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Formulation Prepare this compound Stock Solution (e.g., in DMSO) Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Formulation->Cytotoxicity Dilute in culture medium Mechanism Mechanism of Action Assay (Na+/K+-ATPase Inhibition) Formulation->Mechanism Prepare assay concentrations IC50 Calculate IC50 Values Cytotoxicity->IC50 Enzyme_Kinetics Determine Enzyme Inhibition Kinetics (Ki) Mechanism->Enzyme_Kinetics

In vitro efficacy evaluation workflow for this compound.
Signaling Pathway of Cardiac Glycosides

Cardiac glycosides, including presumably this compound, primarily act by inhibiting the Na+/K+-ATPase pump, which in turn modulates several downstream signaling pathways.

signaling_pathway CG This compound (Cardiac Glycoside) NKA Na+/K+-ATPase Pump CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca2+ Release Ca_in->SR Apoptosis Apoptosis Induction (in Cancer Cells) Ca_in->Apoptosis Contractility ↑ Myocardial Contractility SR->Contractility

Simplified signaling pathway of cardiac glycosides.

In Vivo Study Design and Formulation Administration

The choice of formulation for in vivo studies will depend on the route of administration and the physicochemical properties of this compound.

Workflow for In Vivo Anticancer Efficacy Study

in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Tumor_Model Establish Tumor Model (e.g., Xenograft in Mice) Randomization Randomize Animals into Treatment Groups Tumor_Model->Randomization Dosing Administer this compound (e.g., Oral Gavage, IV) Randomization->Dosing Formulation Prepare Formulation (Solution or Suspension) Formulation->Dosing Tumor_Growth Monitor Tumor Volume and Body Weight Dosing->Tumor_Growth Daily/Weekly Endpoint Endpoint Analysis (e.g., Tumor Weight, Biomarkers) Tumor_Growth->Endpoint

Workflow for an in vivo anticancer efficacy study.

Table 3: Example Dosing Parameters for Preclinical Studies

ParameterMouseRat
Oral Gavage
Max Volume10 mL/kg10 mL/kg
Needle Gauge20-22g, flexible tip18-20g, flexible tip
Intravenous (bolus)
Max Volume5 mL/kg5 mL/kg
Injection SiteTail veinTail vein

Note: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Conclusion

The successful preclinical evaluation of this compound relies on the development of an appropriate and stable formulation. The protocols and workflows provided in these application notes offer a systematic approach to formulating this novel cardiac glycoside. Researchers should begin with a thorough characterization of its solubility and stability to guide the selection of the most suitable formulation strategy. Careful adherence to these guidelines will help ensure the generation of reliable and reproducible data in subsequent in vitro and in vivo studies.

References

Application Notes and Protocols for High-Throughput Screening of 8-Hydroxyodoroside A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyodoroside A is a cardiac glycoside, a class of naturally occurring compounds that have been historically used in the treatment of heart failure. Recent research has unveiled their potential as anticancer agents, largely attributed to their inhibitory effect on the Na+/K+-ATPase pump. This enzyme is crucial for maintaining cellular ion homeostasis, and its inhibition triggers a cascade of signaling events that can lead to apoptosis and cell growth arrest. The therapeutic potential of this compound and its derivatives necessitates the development of robust high-throughput screening (HTS) assays to identify and characterize novel analogs with improved efficacy and selectivity.

These application notes provide a comprehensive guide for the high-throughput screening of this compound derivatives. The protocols detailed below cover primary biochemical screens to assess direct enzyme inhibition and secondary cell-based assays to determine cytotoxic effects. The included data and visualizations offer a framework for data analysis and interpretation.

Data Presentation

The following tables summarize the cytotoxic activity of this compound and a representative derivative, Oleandrigenin-3-O-β-D-diginoside, against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Cytotoxicity of Odoroside A in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MDA-MB-231Breast Cancer163[1]
RT-R-MDA-MB-231Radiotherapy-Resistant Breast CancerNot cytotoxic at tested concentrations[1][2]
HL60LeukemiaData indicates inhibition, specific IC50 not provided[3]
K562LeukemiaData indicates inhibition, specific IC50 not provided[3]

Table 2: Cytotoxicity of Oleandrigenin-3-O-β-D-diginoside (Odoroside A Derivative) in Human Leukemia Cell Lines

Cell LineCancer TypePotency relative to Odoroside A
HL60LeukemiaMore potent[3]
K562LeukemiaMore potent[3]

Signaling Pathways

The primary molecular target of this compound and its derivatives is the Na+/K+-ATPase. Inhibition of this ion pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. Beyond its ion transport function, the Na+/K+-ATPase also acts as a signal transducer. Binding of cardiac glycosides can activate Src kinase, which then transactivates the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways like the Ras/Raf/MEK/ERK and PI3K/Akt signaling cascades. These pathways are pivotal in regulating cell growth, proliferation, and survival.[4][5][6][7][8]

Na_K_ATPase_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NKA Na+/K+-ATPase Src Src NKA->Src Activation EGFR EGFR Ras Ras EGFR->Ras Src->EGFR Transactivation PI3K PI3K Src->PI3K ROS ROS Src->ROS Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Apoptosis) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression ROS->ERK Derivative This compound Derivative Derivative->NKA Inhibition

Caption: Na+/K+-ATPase signaling cascade initiated by this compound derivatives.

Experimental Protocols

Primary High-Throughput Screen: Na+/K+-ATPase Activity Assay (Biochemical)

This assay is designed to identify direct inhibitors of Na+/K+-ATPase from a library of this compound derivatives by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2

  • ATP solution (10 mM)

  • This compound derivative library (dissolved in DMSO)

  • Malachite Green Reagent

  • 384-well microplates

  • Plate reader

Protocol:

  • Compound Plating: Dispense 50 nL of each derivative from the compound library into the wells of a 384-well plate. Include positive controls (e.g., Ouabain) and negative controls (DMSO).

  • Enzyme Addition: Add 10 µL of Na+/K+-ATPase solution (at a pre-determined optimal concentration) in Assay Buffer to all wells.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of ATP solution to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Detection: Add 15 µL of Malachite Green Reagent to each well to stop the reaction and develop the color.

  • Data Acquisition: Read the absorbance at 620 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Hit Confirmation & Secondary Screening cluster_tertiary Lead Optimization A Compound Library (this compound Derivatives) B Single-Concentration Na+/K+-ATPase Assay A->B C Identify 'Hits' (e.g., >50% Inhibition) B->C D Dose-Response Na+/K+-ATPase Assay C->D F Cell-Based Cytotoxicity Assay (e.g., MTT) C->F E Calculate IC50 Values D->E H Structure-Activity Relationship (SAR) Studies E->H G Determine CC50 Values F->G G->H I Mechanism of Action Studies H->I

Caption: High-throughput screening workflow for this compound derivatives.

Secondary Screen: Cell-Based Cytotoxicity Assay (e.g., MTT Assay)

This assay validates the biological activity of the "hits" from the primary screen by assessing their cytotoxic effects on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HL60)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-channel pipette and automated liquid handler

Protocol:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the hit compounds. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells and determine the IC50 value for each compound.

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound derivatives. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and characterize novel compounds with potential as therapeutic agents. The elucidation of the underlying signaling pathways further aids in understanding the mechanism of action and guiding future drug development efforts. The structure-activity relationship data obtained from these screens will be instrumental in the rational design of more potent and selective Na+/K+-ATPase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Isolation and Purification of 8-Hydroxyodoroside A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 8-Hydroxyodoroside A during its isolation from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

Q2: What are the general steps for isolating this compound?

The isolation of this compound, like other cardiac glycosides, typically involves a multi-step process:

  • Extraction: The plant material is first dried and ground to increase the surface area for extraction. A polar solvent, such as methanol (B129727) or ethanol (B145695), is then used to extract the glycosides from the plant matrix.[1][2]

  • Fractionation: The crude extract is then partitioned between different solvents to separate compounds based on their polarity. This step helps to remove highly nonpolar compounds like chlorophylls (B1240455) and lipids.

  • Chromatographic Purification: The enriched fraction is then subjected to one or more chromatographic techniques, such as column chromatography followed by High-Performance Liquid Chromatography (HPLC), to isolate this compound to a high degree of purity.[1][3]

Q3: What are the common impurities encountered during the isolation of cardiac glycosides?

Common impurities include:

  • Pigments: Chlorophylls and carotenoids are often co-extracted with the desired compounds.

  • Tannins: These polyphenolic compounds are common in plant extracts and can interfere with purification.

  • Other Glycosides: Structurally similar glycosides are often present and can be challenging to separate.

  • Saponins: These compounds can cause foaming and emulsification during extraction and partitioning.

  • Degradation Products: this compound may be sensitive to pH and temperature, leading to the formation of degradation products during the isolation process.

Q4: How can I assess the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for assessing the purity of cardiac glycosides.[1][3] A pure sample should ideally show a single, sharp peak. Other analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the identity and purity of the isolated compound.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract Inefficient extraction solvent.Optimize the solvent system. Mixtures of alcohol and water (e.g., 70-80% ethanol) can be more effective than absolute alcohol.[4] Consider using techniques like Soxhlet extraction or ultrasound-assisted extraction to improve efficiency.[1][3]
Incomplete extraction.Increase extraction time and/or perform multiple extraction cycles. Ensure the plant material is finely ground.
Presence of Green Pigments (Chlorophyll) in the Purified Fraction Chlorophyll co-elutes with the target compound.Perform a preliminary purification step. Liquid-liquid extraction with a non-polar solvent like hexane (B92381) can remove a significant amount of chlorophyll. Alternatively, use a solid-phase extraction (SPE) cartridge designed for pigment removal.
Broad or Tailing Peaks in HPLC Column overload.Reduce the amount of sample injected onto the column.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase. Glycosides can be sensitive to pH.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[5][6]
Co-elution of Impurities with this compound Insufficient resolution of the chromatographic method.Optimize the HPLC method. This may involve changing the mobile phase composition, gradient profile, column stationary phase, or temperature.[5][6]
Structurally similar impurities.Consider using a different chromatographic technique, such as counter-current chromatography or preparative Thin-Layer Chromatography (TLC), for further purification.
Sample Degradation During Purification Exposure to harsh pH or high temperatures.Maintain neutral pH conditions whenever possible and avoid excessive heat during solvent evaporation. Store extracts and purified fractions at low temperatures.

Experimental Protocols

The following is a generalized protocol for the isolation and purification of cardiac glycosides, which can be adapted for this compound.

Extraction
  • Preparation of Plant Material: Air-dry the plant material at room temperature or in an oven at a low temperature (40-50°C) to prevent enzymatic degradation of the glycosides.[1] Grind the dried material into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material in 70-80% ethanol or methanol at room temperature for 24-48 hours with occasional stirring.[4] Alternatively, perform a Soxhlet extraction for a more exhaustive extraction.[7]

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

Fractionation
  • Liquid-Liquid Partitioning: Resuspend the concentrated crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, for example, n-hexane, chloroform (B151607), and ethyl acetate (B1210297). Cardiac glycosides are typically found in the more polar fractions (chloroform and ethyl acetate).

  • Solvent Removal: Evaporate the solvent from each fraction to obtain the dried fractions.

Chromatographic Purification
  • Column Chromatography:

    • Pack a glass column with silica (B1680970) gel.

    • Dissolve the chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

    • Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing the compound of interest from the column chromatography step and concentrate them.

    • Further purify the sample using a preparative HPLC system equipped with a suitable column (e.g., C18).

    • Develop an appropriate gradient elution method using a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the final product using analytical HPLC.

Visualizations

Signaling Pathway of Cardiac Glycosides

Cardiac glycosides, including presumably this compound, exert their primary effect by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells. This leads to an increase in intracellular calcium, resulting in stronger heart contractions.

cardiac_glycoside_pathway cluster_cell Cardiac Myocyte CG Cardiac Glycoside (e.g., this compound) NaK_ATPase Na+/K+-ATPase Pump CG->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Alters Gradient Ca_in Increased Intracellular Ca2+ NCX->Ca_in Reduces Ca2+ Efflux Contraction Increased Myocardial Contraction Ca_in->Contraction

Caption: Mechanism of action of cardiac glycosides on a cardiac myocyte.

Experimental Workflow for Purification

The following diagram illustrates a typical workflow for the isolation and purification of this compound.

purification_workflow Plant_Material Dried & Ground Plant Material Extraction Solvent Extraction (e.g., 70% Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Enriched_Fraction Enriched Cardiac Glycoside Fraction Fractionation->Enriched_Fraction Column_Chrom Silica Gel Column Chromatography Enriched_Fraction->Column_Chrom Semi_Pure Semi-Pure Fractions Column_Chrom->Semi_Pure HPLC Preparative HPLC (e.g., C18 column) Semi_Pure->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Purity Analysis (Analytical HPLC, MS, NMR) Pure_Compound->Analysis

Caption: General workflow for the isolation and purification of this compound.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 8-Hydroxyodoroside A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 8-Hydroxyodoroside A and encountering solubility issues in their in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardiac glycoside, a class of naturally occurring compounds known to be potent inhibitors of the Na+/K+-ATPase pump.[1] This enzyme is critical for maintaining the electrochemical gradient across the cell membrane.[1] Inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[1] This disruption of ion homeostasis can trigger various downstream signaling pathways.[1]

Q2: I'm observing precipitate formation when I add this compound to my cell culture medium. What is the likely cause and how can I prevent this?

Precipitate formation is a common issue when working with hydrophobic compounds like cardiac glycosides. The most probable cause is the poor solubility of this compound in aqueous culture media. To prevent this, it is crucial to follow a proper solubilization protocol. This typically involves dissolving the compound in a suitable organic solvent, like dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution before diluting it into the aqueous culture medium.[1] When diluting the stock solution, it is important to add it to the medium while gently vortexing to ensure rapid and even dispersion.[1]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For cardiac glycosides, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.[1][2] It is a powerful polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds.[2]

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[1] It is essential to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.

Q5: My in vitro results with this compound are inconsistent. What are the potential sources of this variability?

Inconsistent results with cardiac glycosides can arise from several factors:

  • Compound Instability: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. It is recommended to aliquot the stock solution into single-use vials.[1]

  • Cell Seeding Density: Variations in the number of cells seeded per well can significantly impact the results. Ensure a consistent and uniform cell monolayer.[1]

  • Incubation Time: The effects of cardiac glycosides are often time-dependent. Standardize the incubation time across all experiments.[1]

  • Assay Sensitivity: Ensure that your detection method is sensitive enough to measure the expected biological response and is within its linear range for the cell numbers used.[1]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during in vitro experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Precipitate in Culture Medium Poor aqueous solubility of this compound.- Prepare a high-concentration stock solution in 100% DMSO. - Warm the stock solution gently (e.g., in a 37°C water bath) if the compound is difficult to dissolve. - When preparing the working solution, add the DMSO stock dropwise to the pre-warmed culture medium while vortexing gently to ensure rapid dispersion. - Consider using a three-step solubilization protocol (see Experimental Protocols section).
High Cytotoxicity at Low Concentrations - Cell line is highly sensitive to Na+/K+-ATPase inhibition. - Solvent (DMSO) toxicity.- Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration. - Ensure the final DMSO concentration in the culture medium is non-toxic (ideally ≤ 0.1%, but not exceeding 0.5%). - Include a vehicle control (medium with DMSO only) to assess solvent toxicity.
No Observable Effect - Compound inactivity due to improper storage or handling. - The chosen cell line is resistant to cardiac glycosides. - Insufficient incubation time. - Assay is not sensitive enough.- Verify the integrity of your this compound stock. If possible, test its activity in a known sensitive cell line. - Research the literature to confirm if your cell line expresses the appropriate Na+/K+-ATPase isoforms sensitive to cardiac glycosides. - Perform a time-course experiment to determine the optimal incubation period. - Ensure your assay (e.g., for viability or signaling) is sensitive enough to detect changes.
High Background or "Noise" in Assay - Contamination of cell cultures. - Uneven cell seeding. - "Edge effects" in multi-well plates.- Regularly check for microbial contamination in your cell cultures. - Optimize your cell seeding protocol to achieve a uniform cell distribution. - To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile PBS.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes a general method for preparing solutions of this compound for in vitro experiments.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the amount of this compound powder needed to prepare a 10 mM stock solution.

    • In a sterile microcentrifuge tube, dissolve the weighed powder in the appropriate volume of 100% DMSO.

    • Vortex thoroughly until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[1]

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Add the DMSO stock solution to the culture medium while gently vortexing to ensure immediate and uniform mixing. This minimizes the risk of precipitation.

    • Ensure the final DMSO concentration in the working solutions does not exceed 0.5%.

Protocol 2: Three-Step Solubilization for Highly Hydrophobic Compounds

This protocol can be adapted for this compound if precipitation is a persistent issue.

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Dilute the stock solution 10-fold in pre-warmed (e.g., 50°C) fetal bovine serum (FBS).

  • Perform the final dilution in pre-warmed cell culture medium (containing a low percentage of FBS, e.g., 1%) to reach the desired final concentration.

Signaling Pathways and Visualizations

The primary target of this compound is the Na+/K+-ATPase. Inhibition of this pump triggers a cascade of intracellular signaling events.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKA Na+/K+-ATPase Src Src NKA->Src activates EGFR EGFR Src->EGFR transactivates ROS ROS (Reactive Oxygen Species) EGFR->ROS ERK ERK ROS->ERK Downstream Downstream Effects (e.g., Gene Expression, Cell Growth) ERK->Downstream H8OA This compound H8OA->NKA inhibits

Caption: Signaling cascade initiated by this compound.

This diagram illustrates the proposed signaling pathway following the inhibition of Na+/K+-ATPase by this compound. This leads to the activation of Src, which in turn transactivates the Epidermal Growth Factor Receptor (EGFR).[3][4] This cascade stimulates the production of Reactive Oxygen Species (ROS), leading to the activation of downstream pathways such as the ERK pathway, ultimately affecting cellular processes like gene expression and cell growth.[3][4]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM Stock in 100% DMSO B Aliquot and Store at -20°C/-80°C A->B C Prepare Working Dilutions in Pre-warmed Medium B->C E Treat Cells with Working Dilutions C->E D Seed Cells in Multi-well Plate D->E F Incubate for Defined Period E->F G Perform In Vitro Assay (e.g., Viability, Signaling) F->G H Data Acquisition and Analysis G->H

Caption: General experimental workflow for in vitro assays.

This workflow outlines the key steps for conducting in vitro experiments with this compound, from solution preparation to data analysis. Following a standardized workflow is crucial for obtaining reproducible results.

References

Troubleshooting inconsistent results in 8-Hydroxyodoroside A bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Hydroxyodoroside A bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary mechanism of action?

This compound is a cardiac glycoside. Like other members of this class, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump located in the cytoplasmic membrane of cells.[1] This inhibition leads to an increase in intracellular sodium concentration. Consequently, the sodium-calcium exchanger (NCX) works in reverse, leading to an accumulation of intracellular calcium.[2] This increase in cytoplasmic calcium is responsible for the positive inotropic effects observed in cardiac muscle cells and influences various other cellular processes.

Q2: What are the most common types of bioassays used to assess the activity of cardiac glycosides like this compound?

The activity of cardiac glycosides can be assessed using a variety of bioassays, ranging from in vivo and ex vivo models to in vitro cell-based and analytical methods.

  • Cell-Based Assays: These are the most common for initial screening and mechanistic studies. They include cell viability assays (e.g., MTT, MTS, resazurin), cytotoxicity assays, apoptosis assays, and reporter gene assays.[3][4][5]

  • Enzymatic Assays: These directly measure the inhibition of Na+/K+-ATPase activity.

  • Immunoassays: Techniques like ELISA can be used for the detection and quantification of cardiac glycosides, though cross-reactivity with similar compounds can be a limitation.

  • Chromatography-Mass Spectrometry: Methods like UHPLC-ESI-MS/MS offer highly sensitive and specific quantification of individual cardiac glycosides.

  • Animal Models (Historical/Specialized): Historically, the potency of digitalis glycosides was determined using animal models such as pigeons, frogs, guinea pigs, or cats to observe physiological responses like changes in heart contractility or lethal dose (LD50).

Q3: What are the critical factors to consider regarding the stability and storage of this compound?

Troubleshooting Inconsistent Bioassay Results

Issue 1: High Variability Between Replicate Wells

Q: I am observing significant variability in the results between my replicate wells treated with this compound. What could be the cause?

High variability between replicates is a common issue in cell-based assays and can stem from several factors.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogeneous single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Use a calibrated multichannel pipette and be consistent with your pipetting technique.
Edge Effects Evaporation from wells on the outer edges of the plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media. Ensure proper humidity control in the incubator.
Pipetting Errors Inaccurate or inconsistent pipetting of the compound or assay reagents can lead to significant variability. Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and ensure proper mixing.
Cell Health and Confluency Ensure cells are healthy, in the logarithmic growth phase, and at the appropriate confluency before starting the assay. Over-confluent or stressed cells will respond differently to treatment.
Improper Reagent Mixing Ensure all assay reagents are properly thawed and mixed before use. Tap the plate gently to mix the contents of the wells after reagent addition.
Issue 2: Poor or No Dose-Response Curve

Q: My dose-response curve for this compound is flat or non-existent. What should I check?

A lack of a clear dose-response relationship can indicate issues with the compound, the assay itself, or the experimental setup.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect Concentration Range The concentration range tested may be too high or too low. Perform a broad-range dose-finding experiment (e.g., from nanomolar to high micromolar) to identify the effective concentration range.
Compound Instability/Degradation This compound may have degraded due to improper storage or handling. Use a fresh vial of the compound or prepare fresh stock solutions. Protect the compound from light and excessive heat.
Assay Incubation Time The incubation time with the compound may be too short or too long. Optimize the treatment duration. A time-course experiment can help determine the optimal endpoint.
Cell Line Insensitivity The chosen cell line may not be sensitive to this compound. This could be due to the expression levels of Na+/K+-ATPase or other cellular factors. Consider using a different, more sensitive cell line.
Assay Signal Out of Range The assay signal may be saturated or below the detection limit. For absorbance or fluorescence-based assays, ensure you are reading at the correct wavelength. For viability assays, the initial number of cells seeded may need to be adjusted.
Issue 3: Inconsistent Results Between Experiments

Q: I am getting different IC50 values for this compound each time I run the experiment. How can I improve reproducibility?

Poor reproducibility between experiments is a critical issue that can undermine the validity of your findings.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Cell Passage Number The passage number of your cells can influence their phenotype and response to treatment. Use cells within a consistent and defined passage number range for all experiments.
Variations in Cell Culture Conditions Minor variations in media composition, serum batches, incubator CO2 levels, and temperature can affect cell health and drug response. Maintain consistent cell culture practices.
Reagent Variability Use the same lot of reagents (e.g., media, serum, assay kits) for a set of comparative experiments. If a new lot is introduced, it may require re-validation.
Inconsistent Protocols Ensure that the experimental protocol is followed precisely in every experiment. This includes incubation times, reagent volumes, and processing steps.
Mycoplasma Contamination Mycoplasma contamination can alter cellular metabolism and response to drugs, leading to unreliable results. Regularly test your cell cultures for mycoplasma.

Experimental Protocols and Visualizations

General Protocol for Cell Viability Assay (Resazurin-Based)

This protocol provides a general framework for assessing the effect of this compound on cell viability using a resazurin-based assay.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the desired seeding density (optimized for your cell line).

    • Seed the cells into a 96-well plate (typically 100 µL per well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Resazurin (B115843) Assay:

    • Prepare a resazurin solution (e.g., 0.2 mg/ml in sterile PBS).

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence or absorbance at the appropriate wavelengths (e.g., 560 nm excitation and 590 nm emission for fluorescence).

  • Data Analysis:

    • Subtract the background reading (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

G cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with this compound (Serial Dilutions) B->C D Incubate (24-72h) C->D E Add Resazurin Reagent D->E F Incubate (1-4h) E->F G Measure Fluorescence/Absorbance F->G H Data Analysis (IC50) G->H

Caption: Workflow for a typical cell viability bioassay.

Signaling Pathway of this compound

The primary signaling cascade initiated by this compound involves the inhibition of Na+/K+-ATPase, leading to an increase in intracellular calcium.

G cluster_pathway This compound Signaling Pathway Compound This compound NKA Na+/K+-ATPase Compound->NKA Inhibits Na_in Intracellular Na+ Increase NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse) Na_in->NCX Ca_in Intracellular Ca2+ Increase NCX->Ca_in Response Cellular Response (e.g., Inotropy, Cytotoxicity) Ca_in->Response

Caption: Simplified signaling pathway of this compound.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting inconsistent bioassay results.

G cluster_troubleshooting Troubleshooting Inconsistent Results Start Inconsistent Results Observed CheckReplicates High Variability in Replicates? Start->CheckReplicates CheckDoseResponse Poor Dose-Response Curve? CheckReplicates->CheckDoseResponse No Sol_Replicates Review: - Cell Seeding Technique - Pipetting Accuracy - Edge Effects CheckReplicates->Sol_Replicates Yes CheckReproducibility Poor Inter-Experiment Reproducibility? CheckDoseResponse->CheckReproducibility No Sol_DoseResponse Review: - Compound Concentration & Stability - Incubation Time - Assay Sensitivity CheckDoseResponse->Sol_DoseResponse Yes Sol_Reproducibility Review: - Cell Passage Number - Culture Conditions & Reagents - Mycoplasma Testing CheckReproducibility->Sol_Reproducibility Yes End Consistent Results CheckReproducibility->End No Sol_Replicates->End Sol_DoseResponse->End Sol_Reproducibility->End

References

Technical Support Center: Method Validation for 8-Hydroxyodoroside A Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the quantification of 8-Hydroxyodoroside A.

Frequently Asked Questions (FAQs)

Q1: What are the essential validation parameters for an analytical method for this compound quantification?

A1: According to ICH guidelines, the core validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, and robustness.[1][2][3] For bioanalytical methods, assessment of matrix effects and stability are also crucial.[4][5]

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique. For higher sensitivity and selectivity, especially in complex matrices like plasma or tissue homogenates, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is preferred.

Q3: How do I demonstrate the specificity of my analytical method?

A3: Specificity is the ability to unequivocally assess the analyte in the presence of other components. This can be demonstrated by:

  • Blank Analysis: Analyzing a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.

  • Forced Degradation Studies: Subjecting this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products. The method should be able to resolve the analyte peak from any degradant peaks.

Q4: What is the matrix effect and how can I evaluate it for this compound analysis in biological samples?

A4: The matrix effect is the alteration of analyte response due to the presence of co-eluting, unintended substances in the sample matrix. It can cause ion suppression or enhancement in LC-MS/MS analysis. To evaluate it, you can use the post-extraction spiking method:

  • Extract a blank biological matrix.

  • Spike the extracted matrix with a known concentration of this compound.

  • Prepare a neat solution of this compound at the same concentration in the mobile phase.

  • Compare the analyte response in the spiked extract to the response in the neat solution. The ratio of these responses is the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.

Troubleshooting Guides

HPLC-UV Method Issues
Issue Potential Cause Troubleshooting Steps
No peak for this compound 1. Detector lamp is off.2. No sample injected.3. No mobile phase flow.1. Turn on the detector lamp.2. Check the autosampler for proper vial and injection volume.3. Check the mobile phase level, pump, and for any leaks or blockages.
Ghost peaks appearing in the chromatogram 1. Contamination in the injector or column.2. Carryover from a previous injection of a high-concentration sample.1. Flush the injector and column with a strong solvent.2. Implement a needle wash step in the autosampler method.
Peak tailing for this compound 1. Secondary interactions between the analyte and the stationary phase (e.g., residual silanols).2. Column contamination or degradation.1. Adjust the mobile phase pH to suppress silanol (B1196071) interactions.2. Use a column with end-capping.3. Wash the column or replace it if necessary.
Fluctuating retention times 1. Inconsistent mobile phase composition.2. Unstable column temperature.3. Pump malfunction or air bubbles in the system.1. Ensure proper mixing and degassing of the mobile phase.2. Use a column oven to maintain a constant temperature.3. Purge the pump to remove air bubbles.
LC-MS/MS Method Issues
Issue Potential Cause Troubleshooting Steps
Low or no signal for this compound 1. Ion suppression due to matrix effects.2. Incorrect mass spectrometer settings (e.g., wrong MRM transition).3. Clogged electrospray needle.1. Improve sample clean-up to remove interfering matrix components.2. Optimize chromatographic separation to avoid co-elution.3. Verify and optimize MS parameters.4. Clean or replace the ESI needle.
High background noise 1. Contaminated mobile phase or LC system.2. Matrix components causing non-specific ionization.1. Use high-purity solvents and freshly prepared mobile phase.2. Implement a divert valve to direct the early and late eluting components to waste.3. Enhance the sample preparation procedure.
Inconsistent peak areas 1. Instability of this compound in the prepared sample.2. Variability in the autosampler injection volume.3. Unstable electrospray.1. Evaluate the stability of the analyte in the autosampler and perform analysis within the stable period.2. Check the autosampler for proper functioning.3. Ensure a stable spray by checking the ESI needle position and gas flows.

Experimental Protocols

Protocol 1: Determination of Linearity and Range
  • Objective: To establish the relationship between the concentration of this compound and the analytical method's response over a specific range.

  • Procedure:

    • Prepare a stock solution of this compound of known concentration.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range.

    • Inject each calibration standard in triplicate.

    • Plot the mean response against the concentration of this compound.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The calibration curve should be visually inspected for linearity.

Protocol 2: Determination of Accuracy and Precision
  • Objective: To assess the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Procedure:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • Intra-day Accuracy and Precision: Analyze five replicates of each QC level on the same day.

    • Inter-day Accuracy and Precision: Analyze five replicates of each QC level on three different days.

    • Calculate the percentage recovery for accuracy and the relative standard deviation (RSD) for precision.

  • Acceptance Criteria:

ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value (±20% for LLOQ).
Precision (RSD) Should not exceed 15% (20% for LLOQ).
Protocol 3: Stability Testing
  • Objective: To evaluate the stability of this compound in a given matrix under specific conditions for a certain period.

  • Procedure:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term Stability: Keep QC samples at room temperature for a specified period (e.g., 24 hours) before analysis.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) and analyze them at specified time points (e.g., 1, 3, 6 months).

    • Stock Solution Stability: Evaluate the stability of the stock solution at room temperature and refrigerated conditions.

  • Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Visualizations

Method_Validation_Workflow Figure 1: General Workflow for Method Validation cluster_validation Validation Parameters A Method Development B Method Optimization A->B C Pre-Validation B->C D Full Method Validation C->D E Routine Analysis D->E Specificity Specificity D->Specificity Linearity Linearity & Range D->Linearity Accuracy Accuracy D->Accuracy Precision Precision D->Precision LOD_LOQ LOD & LOQ D->LOD_LOQ Robustness Robustness D->Robustness Stability Stability D->Stability

Caption: General Workflow for Method Validation.

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Chromatographic Issues Start Chromatographic Problem Identified Check_System Check System Suitability (Pressure, Baseline) Start->Check_System Check_Method Review Method Parameters (Mobile Phase, Gradient) Start->Check_Method Check_Sample Investigate Sample (Preparation, Stability) Start->Check_Sample Check_Column Inspect Column (Contamination, Age) Start->Check_Column Isolate_Issue Isolate the Root Cause Check_System->Isolate_Issue Check_Method->Isolate_Issue Check_Sample->Isolate_Issue Check_Column->Isolate_Issue Implement_Fix Implement Corrective Action Isolate_Issue->Implement_Fix Verify_Fix Verify Resolution Implement_Fix->Verify_Fix

Caption: Troubleshooting Logic for Chromatographic Issues.

References

Technical Support Center: Enhancing the Biological Activity of 8-Hydroxyodoroside A Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 8-Hydroxyodoroside A and its derivatives. This guide provides troubleshooting for common experimental issues, answers to frequently asked questions, and detailed protocols for key assays.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. Therefore, this guide is based on the well-established properties of cardiac glycosides, a class of compounds to which this compound belongs. The provided information assumes that this compound exhibits biological activities and experimental behaviors typical of other cardiac glycosides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its derivatives?

A1: Like other cardiac glycosides, this compound is expected to inhibit the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium ion concentration, which in turn increases intracellular calcium levels. This disruption of ion homeostasis triggers a cascade of signaling events that can lead to apoptosis (programmed cell death) in cancer cells.[1][2][3]

Q2: Why is derivatization of this compound being explored?

A2: Derivatization, or the chemical modification of a compound, is a strategy used to enhance the therapeutic properties of a lead compound. For cardiac glycosides like this compound, derivatization aims to improve anticancer activity, increase tumor cell selectivity, and reduce cardiotoxicity, which is a common side effect of this class of drugs.[3]

Q3: I am observing high cytotoxicity in my non-cancerous control cell line. What could be the cause?

A3: High cytotoxicity in normal cells is a known challenge with cardiac glycosides.[3] Consider the following:

  • Concentration: You may be using too high a concentration of the compound. Perform a dose-response experiment to determine the optimal concentration that is cytotoxic to cancer cells but has minimal effect on normal cells.

  • Cell Line Sensitivity: Some normal cell lines may be inherently more sensitive to cardiac glycosides.

  • Compound Purity: Ensure the purity of your this compound or its derivative. Impurities could contribute to non-specific toxicity.

Q4: My experimental results are inconsistent. What are the common sources of variability?

A4: Inconsistent results in cell-based assays can stem from several factors:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Reagent Variability: Ensure all reagents, including cell culture media and assay kits, are from the same lot to minimize batch-to-batch variation.

  • Pipetting Accuracy: Inaccurate pipetting can lead to significant errors, especially when preparing serial dilutions. Calibrate your pipettes regularly.

  • Incubation Times: Adhere strictly to the specified incubation times in your protocols.

Troubleshooting Guides

Problem 1: Low or No Biological Activity Observed
Possible Cause Troubleshooting Step
Compound Degradation Store this compound and its derivatives according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.
Incorrect Concentration Verify your calculations for serial dilutions. Prepare fresh dilutions for each experiment.
Resistant Cell Line Some cancer cell lines exhibit resistance to cardiac glycosides. Confirm the sensitivity of your chosen cell line in the literature or by using a positive control compound like Digoxin.
Assay Sensitivity Ensure your chosen assay (e.g., MTT, Annexin V) is sensitive enough to detect the expected level of activity. Consider increasing the incubation time or using a more sensitive detection method.
Problem 2: High Background in In Vitro Assays
Possible Cause Troubleshooting Step
Contamination Regularly check your cell cultures for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents in your culture medium.
Reagent Interference Some components in the cell culture medium, like phenol (B47542) red, can interfere with certain assays. Use phenol red-free medium if necessary.
Incomplete Cell Lysis (for applicable assays) Ensure complete cell lysis by following the protocol's instructions for lysis buffer volume and incubation time. Incomplete lysis can lead to a high background signal.
Insufficient Washing In assays like Western blotting or flow cytometry, inadequate washing can leave behind unbound antibodies or reagents, resulting in a high background. Increase the number and duration of wash steps.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound and its Derivative (Compound X)
CompoundCell LineIC50 (nM)
This compoundA549 (Lung Cancer)50
This compoundMCF-7 (Breast Cancer)75
This compoundHFF (Normal Fibroblast)250
Compound XA549 (Lung Cancer)15
Compound XMCF-7 (Breast Cancer)25
Compound XHFF (Normal Fibroblast)400

IC50 (Half-maximal inhibitory concentration) values are hypothetical and for illustrative purposes only.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is for determining the cytotoxic effects of this compound and its derivatives on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and/or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of your test compounds in complete culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Induce apoptosis in your cells by treating them with this compound or its derivatives for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cells

  • Caspase-3 Activity Assay Kit (contains cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Induce apoptosis and harvest the cells.

  • Lyse the cells using the provided lysis buffer on ice for 10-15 minutes.

  • Centrifuge the lysate at 12,000 rpm for 10 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • In a 96-well plate, add 50 µL of cell lysate per well.

  • Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.

  • Add 5 µL of the DEVD-pNA substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

Western Blot for MAPK Signaling Pathway

This protocol allows for the detection of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as phosphorylated and total ERK1/2.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL substrate and visualize the protein bands using an imaging system.

Visualizations

experimental_workflow cluster_treatment Cell Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed Cells treat Treat with this compound or Derivative start->treat cytotoxicity Cytotoxicity Assay (MTT) treat->cytotoxicity Assess Cell Viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis Detect Apoptotic Cells western Western Blot (MAPK Pathway) treat->western Analyze Signaling Pathways ic50 Calculate IC50 cytotoxicity->ic50 caspase Caspase-3 Activity apoptosis->caspase Confirm Apoptosis Mechanism flow_analysis Flow Cytometry Analysis apoptosis->flow_analysis caspase_activity Quantify Caspase Activity caspase->caspase_activity band_quant Band Quantification western->band_quant

Caption: Experimental workflow for assessing the biological activity of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cg This compound pump Na+/K+-ATPase cg->pump Inhibits src Src pump->src Activates ros ROS pump->ros Generates egfr EGFR ras Ras egfr->ras src->egfr Transactivates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk apoptosis Apoptosis erk->apoptosis ros->apoptosis troubleshooting_logic start Experiment Start issue Unexpected Results? start->issue no_activity Low/No Activity issue->no_activity Yes high_background High Background issue->high_background Yes inconsistent Inconsistent Results issue->inconsistent Yes end Resolution issue->end No check_compound Check Compound Stability & Concentration no_activity->check_compound check_cells Verify Cell Line Sensitivity & Health no_activity->check_cells check_reagents Check Reagent Integrity & Contamination high_background->check_reagents check_protocol Review Protocol Execution (e.g., timing, washing) high_background->check_protocol inconsistent->check_compound inconsistent->check_cells inconsistent->check_protocol check_compound->end check_cells->end check_reagents->end check_protocol->end

References

Common pitfalls in handling and storing 8-Hydroxyodoroside A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the common pitfalls in handling and storing 8-Hydroxyodoroside A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardiac glycoside. Like other members of this class, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cells.[1] This inhibition leads to an increase in intracellular sodium ion concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium levels. This modulation of ion homeostasis can trigger various downstream signaling pathways, impacting cellular processes such as contractility and proliferation.[1]

Q2: How should I prepare a stock solution of this compound?

Due to the lack of specific solubility data for this compound, a general approach for preparing stock solutions of cardiac glycosides should be followed. It is recommended to start with a small amount of the compound to test its solubility in different solvents.

  • Recommended Solvents: Start with common laboratory solvents such as DMSO, ethanol, or methanol.

  • Procedure:

    • Weigh a precise amount of this compound powder.

    • Add a small volume of the chosen solvent to the powder.

    • Gently vortex or sonicate the mixture to aid dissolution.

    • Once fully dissolved, add more solvent to reach the desired final concentration.

    • Store the stock solution in a tightly sealed vial at the recommended temperature.

Q3: What are the recommended storage conditions for this compound?

As a natural product, this compound can be susceptible to degradation if not stored properly. While specific stability data is limited, general guidelines for storing cardiac glycosides should be followed to ensure the compound's integrity.

  • Solid Form: Store the powdered compound in a tightly sealed, light-resistant container in a cool, dry place. For long-term storage, refrigeration (-20°C) is recommended.

  • In Solution: Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Protect solutions from light.

Troubleshooting Guides

Issue 1: Inconsistent or No Activity in Cell-Based Assays

Possible Causes & Solutions

  • Compound Degradation: Natural products can be unstable.[2] Ensure that this compound has been stored correctly, away from light and at the recommended temperature. If degradation is suspected, use a fresh vial of the compound.

  • Improper Solution Preparation: Verify that the compound was fully dissolved when preparing the stock solution. Visual inspection for any precipitate is recommended. If solubility is an issue, try a different solvent.[2]

  • Incorrect Concentration: Double-check all calculations made during the preparation of serial dilutions from the stock solution.

  • Cell Line Sensitivity: Not all cell lines will respond to this compound in the same way. It is advisable to include a positive control (a cell line known to be sensitive to cardiac glycosides) in your experimental setup.

  • Assay Conditions: Ensure that the pH, temperature, and incubation time of your assay are optimal for the biological target and do not negatively impact the compound's stability.[2]

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow start Inconsistent Results Observed check_storage Verify Compound Storage (Temp, Light, Age) start->check_storage check_solution Inspect Stock Solution (Precipitate, Clarity) check_storage->check_solution Storage OK reprepare_solution Prepare Fresh Stock Solution check_storage->reprepare_solution Improper Storage check_solution->reprepare_solution Precipitate Found check_protocol Review Experimental Protocol (Calculations, Pipetting) check_solution->check_protocol Solution OK rerun_experiment Re-run Experiment with Fresh Solution & Verified Protocol reprepare_solution->rerun_experiment check_protocol->rerun_experiment Protocol OK analyze_data Analyze New Data rerun_experiment->analyze_data consistent Results Consistent analyze_data->consistent Check Consistency inconsistent Still Inconsistent consistent->inconsistent No end Problem Resolved consistent->end Yes troubleshoot_assay Further Troubleshoot Assay (Cell line, Reagents, Instrument) inconsistent->troubleshoot_assay

Caption: Troubleshooting workflow for addressing inconsistent experimental results.

Issue 2: Poor Solubility

Possible Causes & Solutions

  • Incorrect Solvent: The choice of solvent is critical for ensuring the compound is fully dissolved.

  • Low Temperature: Solubility can decrease at lower temperatures. Try gently warming the solution.

  • High Concentration: Attempting to make a stock solution at too high a concentration can lead to solubility issues. Try preparing a more dilute stock solution.

Data Presentation

Table 1: General Stability of Cardiac Glycosides (General Guidance)

Note: This table provides general stability information for cardiac glycosides as a class of compounds. Specific stability data for this compound is not currently available. It is strongly recommended to perform stability studies for your specific experimental conditions.

ConditionGeneral StabilityRecommendations
Temperature Susceptible to degradation at elevated temperatures.Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
pH Stability can be pH-dependent. Hydrolysis of the glycosidic linkage can occur under acidic or basic conditions.Maintain solutions at a neutral pH unless the experimental protocol requires otherwise.
Light Can be sensitive to light.Store in light-resistant containers or wrap vials in aluminum foil.
Solvents Stability can vary between solvents.Use high-purity solvents. If long-term storage in solution is required, perform a stability test in the chosen solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh 5.35 mg of this compound into the microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath.

  • Visually inspect the solution to ensure there is no undissolved particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in light-resistant tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Cell Viability Assay using MTT

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete dissolution.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Mandatory Visualization

Simplified Signaling Pathway of Cardiac Glycosides

Cardiac_Glycoside_Pathway CG This compound (Cardiac Glycoside) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Affects Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to Signaling Downstream Signaling (e.g., Contractility, Proliferation) Ca_in->Signaling

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for a Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 prepare_drug Prepare Serial Dilutions of This compound incubate1->prepare_drug treat_cells Treat Cells with Compound prepare_drug->treat_cells incubate2 Incubate for Treatment Period treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data & Calculate Viability read_absorbance->analyze

References

Technical Support Center: Synthesis of 8-Hydroxyodoroside A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Hydroxyodoroside A analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound analogs?

A1: The synthesis of this compound analogs, like other cardenolide glycosides, presents several key challenges:

  • Stereocontrolled synthesis of the aglycone: Achieving the correct stereochemistry of the steroid core, particularly the cis-fusion of the C/D rings, is a significant hurdle.

  • Introduction of the 14β-hydroxyl group: This tertiary alcohol is sterically hindered and its introduction often leads to a mixture of epimers or elimination byproducts.[1][2][3]

  • Regioselective glycosylation: The steroid aglycone possesses multiple hydroxyl groups, and selectively attaching the sugar moiety to the desired position (typically C3-OH) requires careful protecting group strategies or specialized catalytic methods.[4][5]

  • Synthesis and coupling of 2-deoxy sugars: The sugar moieties in many bioactive cardiac glycosides are 2-deoxy sugars. Their synthesis is complex, and their coupling to the aglycone often proceeds with low stereoselectivity due to the absence of a participating group at the C2 position.

  • Purification of final products and intermediates: The separation of diastereomers and regioisomers can be challenging due to their similar physicochemical properties.

Q2: Why is the 14β-hydroxyl group so difficult to introduce?

A2: The difficulty in introducing the 14β-hydroxyl group stems from both steric and electronic factors. The β-face of the steroid is generally more sterically hindered than the α-face. Furthermore, direct oxidation of a Δ¹⁴-steroid often leads to the thermodynamically more stable 14α-hydroxy product or competing side reactions. Successful strategies often involve multi-step sequences, such as epoxidation of a Δ¹⁴-alkene followed by regioselective reduction.

Q3: What are the common side reactions during the glycosylation step?

A3: Common side reactions during glycosylation include:

  • Glycosylation at other hydroxyl groups: Without proper protection, glycosylation can occur at other hydroxyl groups on the steroid aglycone, leading to a mixture of regioisomers.

  • Formation of the α-glycosidic linkage: When coupling 2-deoxy sugars, the formation of the undesired α-anomer is a common problem due to the lack of a C2-participating group to direct the stereochemistry.

  • Elimination of the glycosyl donor: The activated glycosyl donor can undergo elimination to form a glycal, especially under harsh reaction conditions.

  • Degradation of the aglycone: The acid-labile 14β-hydroxyl group can be eliminated under acidic glycosylation conditions.

Troubleshooting Guides

Problem 1: Low yield in the introduction of the 14β-hydroxyl group.
Possible Cause Suggested Solution
Steric hindrance preventing reagent access to the β-face.Use less bulky reagents. Consider alternative strategies like intramolecular delivery of an oxygen functionality.
Formation of the 14α-epimer.Optimize reaction conditions (temperature, solvent, reagent) to favor the kinetic 14β-product. Some methods involve the conversion of a 14α-hydroxy intermediate to the desired 14β-epimer.
Elimination to form a Δ¹⁴-alkene.Use milder reaction conditions and ensure the absence of strong acids.
Complex mixture of products.Re-evaluate the synthetic route. Epoxidation of a Δ¹⁴-alkene followed by regioselective opening of the epoxide can provide better control.
Problem 2: Poor regioselectivity during glycosylation of the C3-hydroxyl group.
Possible Cause Suggested Solution
Similar reactivity of other hydroxyl groups on the aglycone.Implement a protecting group strategy to mask more reactive hydroxyl groups. For example, using a temporary protecting group for the C5 and C19 hydroxyls.
Use of non-selective glycosylation conditions.Employ catalyst-controlled regioselective glycosylation methods. Borinic acid catalysts have shown promise in selectively activating specific hydroxyl groups.
Steric hindrance around the C3-hydroxyl group.Modify the structure of the glycosyl donor or the aglycone to reduce steric clash.
Problem 3: Low β-selectivity in the coupling of 2-deoxy sugars.

| Possible Cause | Suggested Solution | | Lack of a participating group at the C2 position of the sugar. | This is an inherent challenge. Employ glycosyl donors with leaving groups that favor Sₙ2-like displacement. Glycosyl sulfinates or the use of specific promoters can enhance β-selectivity. | | Anomerization of the glycosyl donor before coupling. | Use conditions that favor the rapid in situ formation and reaction of the glycosyl donor. | | Use of inappropriate solvents or promoters. | Screen different solvent systems and promoters. Some solvent systems can influence the stereochemical outcome of the glycosylation. |

Experimental Protocols

Protocol 1: Regioselective Glycosylation using a Borinic Acid Catalyst

This protocol is adapted from methodologies developed for the regioselective glycosylation of complex polyols like digitoxin.

  • Preparation of the Catalyst: A diarylborinic acid catalyst is prepared in situ from the corresponding boronic acid and a bulky alcohol.

  • Activation of the Aglycone: The this compound aglycone (with other necessary protecting groups in place) is dissolved in a suitable aprotic solvent (e.g., CH₂Cl₂). The borinic acid catalyst is added, which selectively coordinates to a diol motif, leaving the target C3-OH available for glycosylation.

  • Glycosylation: The activated glycosyl donor (e.g., a 2-deoxy sugar trichloroacetimidate) is added to the reaction mixture at low temperature (-78 °C). The reaction is slowly warmed to room temperature and monitored by TLC.

  • Work-up and Deprotection: The reaction is quenched, and the crude product is purified by silica (B1680970) gel chromatography. Subsequent deprotection steps are carried out to yield the final this compound analog.

Protocol 2: Introduction of the 14β-Hydroxyl Group via Epoxidation

This protocol is a general strategy based on methods for the stereoselective hydroxylation of the steroid C14 position.

  • Formation of the Δ¹⁴-alkene: The steroid precursor with a C14-C15 double bond is synthesized.

  • Stereoselective Epoxidation: The Δ¹⁴-alkene is treated with an epoxidizing agent such as m-CPBA. The stereochemical outcome of the epoxidation can be influenced by directing groups on the steroid backbone.

  • Regioselective Reductive Opening: The resulting epoxide is subjected to regioselective reductive opening at the C15 position using a hydride source (e.g., LiAlH₄), leading to the formation of the 14β-hydroxyl group.

  • Purification: The product is purified by column chromatography to separate it from any remaining starting material and byproducts.

Visualizations

experimental_workflow cluster_aglycone Aglycone Synthesis cluster_sugar Sugar Synthesis cluster_coupling Coupling and Final Steps A Steroid Starting Material B C/D Ring Construction (cis-fusion) A->B C Introduction of 14β-OH (via epoxidation) B->C D Protecting Group Manipulation C->D H Regioselective Glycosylation D->H E Monosaccharide F Deoxygenation at C2 E->F G Activation for Glycosylation (e.g., trichloroacetimidate) F->G G->H I Global Deprotection H->I J Purification I->J K This compound Analog J->K

Caption: Synthetic workflow for this compound analogs.

troubleshooting_glycosylation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Glycosylation Step cause1 Poor Regioselectivity start->cause1 cause2 Low β-selectivity start->cause2 cause3 Aglycone Degradation start->cause3 sol1 Protecting Groups / Catalytic Control cause1->sol1 Address with sol2 Optimize Donor/Promoter cause2->sol2 Address with sol3 Milder Reaction Conditions cause3->sol3 Address with

Caption: Troubleshooting logic for glycosylation issues.

signaling_pathway CG Cardiac Glycoside (e.g., this compound analog) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase inhibits Na_in ↑ Intracellular [Na+] NaK_ATPase->Na_in leads to Apoptosis Apoptosis (in cancer cells) NaK_ATPase->Apoptosis triggers signaling cascade NCX Na+/Ca2+ Exchanger (reversed) Na_in->NCX Ca_in ↑ Intracellular [Ca2+] NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR Ca_release ↑ Ca2+ Release from SR SR->Ca_release Contraction ↑ Myocardial Contractility Ca_release->Contraction

Caption: Mechanism of action of cardiac glycosides.

References

Validation & Comparative

The Heart of the Matter: A Comparative Guide to the Structure-Activity Relationship of Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a cardiac glycoside and its biological activity is paramount. While specific structure-activity relationship (SAR) studies on 8-Hydroxyodoroside A are not extensively available in public literature, a wealth of knowledge exists for the broader class of cardiac glycosides. This guide provides a comprehensive comparison of how modifications to the core structure of these potent molecules influence their cytotoxic and therapeutic effects, offering valuable insights for the rational design of novel derivatives.

Cardiac glycosides are a class of naturally derived compounds that have been used for centuries to treat heart conditions.[1] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][2] This inhibition leads to a cascade of events that ultimately increases the force of heart muscle contraction.[1] More recently, their potential as anti-cancer agents has garnered significant interest.[3]

The tripartite structure of cardiac glycosides, consisting of a steroid core (aglycone), a sugar moiety, and an unsaturated lactone ring, is the key to their biological activity. Modifications to any of these components can dramatically alter their potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Structural Modifications

The following tables summarize the general structure-activity relationships observed for cardiac glycosides, based on modifications to their three main structural components.

Table 1: Influence of the Aglycone (Steroid Nucleus) on Activity

Structural ModificationEffect on ActivityReferences
A/B and C/D Ring Fusion The cis fusion of both the A/B and C/D rings is crucial for high potency. A trans fusion in the A/B rings generally leads to a decrease in activity.
Hydroxylation Pattern The number and position of hydroxyl (-OH) groups on the steroid nucleus affect the compound's polarity and pharmacokinetic profile. More hydroxyl groups generally lead to a more rapid onset of action and faster elimination.
Specific Hydroxyl Groups A hydroxyl group at the C-3β position is essential for the attachment of the sugar moiety. A hydroxyl group at C-14β is also considered critical for activity.
Other Substitutions The introduction of additional functional groups can modulate activity, but often leads to a decrease in potency compared to the parent compound.

Table 2: Role of the Sugar Moiety in Modulating Activity

Structural ModificationEffect on ActivityReferences
Presence of Sugar The sugar moiety is not essential for the intrinsic activity (which resides in the aglycone) but significantly enhances potency and influences pharmacokinetic properties like absorption and distribution.
Number of Sugar Units Generally, monosaccharides (a single sugar unit) result in higher potency compared to disaccharides or trisaccharides.
Type of Sugar The specific type of sugar can influence activity. For example, 6-deoxy sugars are often more potent than their hydroxylated counterparts.
Sugar Linkage The way the sugar is linked to the aglycone can impact activity. Modifications to the sugar's hydroxyl groups, such as acetylation, can significantly reduce activity.

Table 3: Importance of the Lactone Ring for Biological Function

Structural ModificationEffect on ActivityReferences
Unsaturation An unsaturated lactone ring is a key feature for high activity.
Saturation of the Lactone Ring Saturation of the double bond in the lactone ring leads to a significant reduction in potency, often by a factor of 10 or more.
Ring Size Cardiac glycosides are classified based on the lactone ring: cardenolides have a five-membered ring, while bufadienolides have a six-membered ring. Both classes exhibit activity, with bufadienolides sometimes showing higher potency.
Stereochemistry at C-17 The β-orientation of the lactone ring at the C-17 position of the steroid nucleus is required for activity. The α-orientation results in inactive compounds.

Visualizing the Structure-Activity Relationship and Mechanism

To better understand the concepts discussed, the following diagrams illustrate the general structure of cardiac glycosides, their mechanism of action, and the workflow of a typical SAR study.

General Structure of a Cardiac Glycoside cluster_aglycone Aglycone (Steroid Nucleus) cluster_sugar Sugar Moiety cluster_lactone Lactone Ring Aglycone C/D Ring Fusion (cis) A/B Ring Fusion (cis) Hydroxylation Pattern Sugar Number of Sugars Type of Sugar Linkage Aglycone->Sugar Lactone Unsaturation Ring Size Stereochemistry (C-17β) Sugar->Lactone

Caption: Key modifiable regions of a cardiac glycoside.

Mechanism of Action of Cardiac Glycosides CG Cardiac Glycoside NaK_ATPase Na+/K+-ATPase Pump CG->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Activates Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Increases Contraction ↑ Myocardial Contractility Ca_in->Contraction Results in

Caption: Simplified signaling pathway of cardiac glycosides.

General Workflow of a Structure-Activity Relationship (SAR) Study Lead Lead Compound (e.g., this compound) Synthesis Synthesize Analogs (Modify Aglycone, Sugar, Lactone) Lead->Synthesis Bioassay Biological Evaluation (e.g., Cytotoxicity Assay) Synthesis->Bioassay Data Analyze Data (Determine IC50 values) Bioassay->Data SAR Establish SAR Data->SAR Design Design New Analogs SAR->Design Design->Synthesis Iterative Cycle

Caption: Iterative process of an SAR study.

Experimental Protocols: Assessing Cytotoxicity

A crucial step in any SAR study is the reliable and reproducible assessment of the biological activity of the synthesized analogs. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines.

MTT Assay Protocol for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of cardiac glycoside analogs on a selected cancer cell line.

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Cardiac glycoside analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the cardiac glycoside analogs in culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the MTT reagent (5 mg/mL) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

This detailed protocol provides a standardized method for assessing the cytotoxic effects of cardiac glycoside analogs, enabling a robust comparison of their structure-activity relationships. By systematically modifying the core structure and evaluating the resulting biological activity, researchers can gain valuable insights for the development of more potent and selective therapeutic agents.

References

Comparing the cytotoxicity of 8-Hydroxyodoroside A with other cardiac glycosides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic profiles of prominent cardiac glycosides, offering a comparative perspective for cancer research and drug development.

Executive Summary

Cardiac glycosides, a class of naturally derived compounds traditionally used in the treatment of heart conditions, have garnered significant attention for their potent anticancer activities.[1] This guide provides a comparative analysis of the cytotoxicity of several well-characterized cardiac glycosides: Ouabain, Digoxin, and Digitoxin. While the initial intent was to include 8-Hydroxyodoroside A in this comparison, a comprehensive literature search revealed a lack of available data on its cytotoxic properties. This document, therefore, focuses on the established members of this class to provide researchers, scientists, and drug development professionals with a valuable resource for their work.

The primary mechanism of action for the anticancer effects of cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, a ubiquitous enzyme responsible for maintaining cellular ion homeostasis.[2] This inhibition leads to a cascade of downstream effects, ultimately inducing cell death in cancer cells.[2] Studies have shown that cancer cells exhibit increased sensitivity to these compounds compared to normal cells, a phenomenon attributed to factors such as the overexpression of Na+/K+-ATPase subunits in tumor cells.[1]

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of Ouabain, Digoxin, and Digitoxin across various human cancer cell lines. These values, collated from multiple studies, highlight the potent cytotoxic nature of these compounds, often in the nanomolar range.

Cardiac GlycosideCancer Cell LineIC50 (nM)Reference
Ouabain A549 (Lung)25[3]
MCF7 (Breast)25
Hela (Cervical)50-100
HCT116 (Colon)50-100
Biliary Tract Cancer Cellslow nM range
Digoxin HT-29 (Colon)100-300
MDA-MB-231 (Breast)100-300
OVCAR3 (Ovarian)100-300
HeLa (Cervical)40-200
Digitoxin HeLa (Cervical)28
TK-10 (Renal)3-33
BxPC-3 (Pancreatic)~100

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following is a generalized methodology for a standard MTT assay used to determine the IC50 values of cardiac glycosides.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the cardiac glycoside (e.g., from 0.1 nM to 10 µM). A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action & Signaling Pathways

The cytotoxic effects of cardiac glycosides are initiated by their binding to and inhibition of the α-subunit of the Na+/K+-ATPase. This primary action triggers a series of downstream signaling events that contribute to their anticancer activity.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Culture seed Seed cells in 96-well plates start->seed adhere Overnight Adhesion seed->adhere treat Add Cardiac Glycosides (Varying Concentrations) adhere->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt formazan Formazan Formation mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Measure Absorbance solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Experimental workflow for determining the IC50 of cardiac glycosides using the MTT assay.

signaling_pathway cg Cardiac Glycoside nka Na+/K+-ATPase cg->nka Inhibition stat3 STAT3 cg->stat3 Downregulation src Src Kinase nka->src Activation ros ↑ Intracellular Ca2+ ↑ ROS nka->ros egfr EGFR src->egfr Transactivation pi3k PI3K egfr->pi3k akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis Inhibition of pro-apoptotic proteins autophagy Autophagy akt->autophagy proliferation ↓ Cell Proliferation stat3->proliferation ros->apoptosis

Caption: Simplified signaling pathway of cardiac glycoside-induced cytotoxicity.

Key signaling pathways affected by cardiac glycosides include:

  • Src/EGFR Pathway: Inhibition of Na+/K+-ATPase can lead to the activation of Src kinase, which in turn can transactivate the epidermal growth factor receptor (EGFR), leading to downstream signaling that can paradoxically promote survival in some contexts but also contribute to cell death under specific cellular conditions.

  • PI3K/Akt Pathway: Some studies suggest that cardiac glycosides can inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metastasis.

  • STAT3 Pathway: Ouabain has been shown to suppress the expression and phosphorylation of STAT3, a transcription factor involved in cancer cell proliferation and survival.

  • Reactive Oxygen Species (ROS) Generation: The disruption of ion balance can lead to increased intracellular calcium levels and the generation of reactive oxygen species, which can induce oxidative stress and trigger apoptosis.

The culmination of these signaling alterations is the induction of various forms of cell death, including apoptosis and autophagy, and the inhibition of cancer cell proliferation.

Conclusion

Ouabain, Digoxin, and Digitoxin are potent cytotoxic agents against a broad range of cancer cell lines. Their shared mechanism of targeting the Na+/K+-ATPase pump initiates a complex network of signaling events that ultimately leads to cancer cell death. The data presented in this guide underscore the potential of these well-established cardiac glycosides as anticancer agents and provide a foundation for further research and development in this area. While data on the cytotoxicity of this compound remains elusive, the comparative analysis of its more studied counterparts offers valuable insights for the scientific community. Future studies are warranted to explore the therapeutic potential of a wider range of cardiac glycosides and to fully elucidate their intricate mechanisms of action.

References

Validating the anticancer effects of 8-Hydroxyodoroside A in different cancer models

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Data on 8-Hydroxyodoroside A Necessitates a Shift in Focus to the Well-Studied 8-Hydroxyquinoline (B1678124) and its Derivatives.

Initial investigations into the anticancer properties of this compound revealed a significant lack of publicly available scientific literature, making a comparative analysis of its effects impossible at this time. In its place, this guide offers a comprehensive evaluation of the well-researched and structurally related compound, 8-hydroxyquinoline (8-HQ), and its derivatives. These compounds have demonstrated significant potential as anticancer agents, and this guide provides a detailed comparison of their performance across various cancer models, supported by experimental data, detailed protocols, and an exploration of the underlying molecular mechanisms.

Comparative Cytotoxicity of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline and its analogs have shown a broad spectrum of cytotoxic activity against a range of human cancer cell lines. Their efficacy is often compared to standard chemotherapeutic drugs like Doxorubicin and Cisplatin. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for this comparison.

Compound/DerivativeCancer Cell LineIC50 (µM)Comparator DrugComparator IC50 (µM)Reference
8-Hydroxyquinoline (8-HQ)HCT 116 (Colon Carcinoma)9.33 ± 0.22Doxorubicin5.6 ± 0.1[1]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)MCF-7 (Breast Adenocarcinoma)12.5--
ClioquinolRaji (Burkitt's Lymphoma)~5--[2]
ClioquinolA2780 (Ovarian Carcinoma)~10--[2]
Nitroxoline (5-nitro-8-hydroxyquinoline)A549 (Lung Carcinoma)8.7--
5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11)A549 (Lung Carcinoma)5.8--
5,7-dichloro-8-hydroxy-2-methylquinolineA549 (Lung Carcinoma)2.2--
7-pyrrolidinomethyl-8-hydroxyquinolineRPMI 8226 (Human Myeloma)14--
Tris(8-hydroxyquinoline)iron (Feq3)SCC9, SCC25 (Head and Neck Squamous Cell Carcinoma)Induces apoptosis--
8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)6.25±0.034 µg/mL--
8-hydroxy-2-quinolinecarbaldehydeT-47D (Breast Carcinoma)Increased cytotoxicity by nearly 4-fold compared to CisplatinCisplatin-

Mechanisms of Anticancer Action

The anticancer effects of 8-hydroxyquinoline and its derivatives are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis), inhibition of the cell cycle, and disruption of key cellular machinery.

Induction of Apoptosis

8-HQ derivatives trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual-pronged attack ensures effective elimination of cancer cells.

  • Intrinsic Pathway: This pathway is initiated by intracellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria. 8-HQ derivatives, particularly when complexed with copper, are known to generate reactive oxygen species (ROS), which act as a key trigger for this pathway.

  • Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands to transmembrane receptors. Some 8-HQ derivatives, like Tris(8-hydroxyquinoline)iron (Feq3), have been shown to upregulate these death receptors, making the cancer cells more susceptible to apoptotic signals.

Cell Cycle Arrest

These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at different phases. For instance, Clioquinol has been reported to cause G1 phase arrest in myeloma and leukemia cells. Other derivatives have been shown to induce arrest at the G2/M phase. This prevents the cancer cells from dividing and propagating.

Proteasome Inhibition

A crucial mechanism of action for 8-HQ derivatives is the inhibition of the proteasome, a cellular complex responsible for degrading unwanted or misfolded proteins. Inhibition of the proteasome leads to an accumulation of these proteins, causing cellular stress and ultimately triggering apoptosis. This activity is often enhanced by the presence of copper.

Key Signaling Pathways Modulated by 8-Hydroxyquinoline

The anticancer effects of 8-hydroxyquinoline derivatives are mediated by their influence on several critical signaling pathways that regulate cell survival, proliferation, and death.

Signaling_Pathways cluster_ERK_JNK ERK/JNK Pathway cluster_PI3K_Akt PI3K/Akt/mTOR Pathway cluster_Death_Receptor Death Receptor Pathway ERK ERK Apoptosis_ERK Apoptosis ERK->Apoptosis_ERK JNK JNK JNK->Apoptosis_ERK PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DeathReceptor Death Receptors (e.g., Fas) Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis_DR Apoptosis Caspase3->Apoptosis_DR HQ 8-Hydroxyquinoline Derivatives HQ->ERK activates HQ->JNK activates HQ->PI3K inhibits HQ->DeathReceptor upregulates

Key signaling pathways modulated by 8-hydroxyquinoline derivatives.

As depicted, 8-hydroxyquinoline derivatives can simultaneously activate pro-apoptotic pathways like ERK/JNK and the death receptor pathway, while inhibiting pro-survival pathways such as the PI3K/Akt/mTOR cascade.

Experimental Protocols

Validating the anticancer effects of 8-hydroxyquinoline derivatives involves a series of well-established in vitro assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Materials : 8-Hydroxyquinoline derivative, cancer cell lines, complete culture medium, 96-well plates, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

  • Procedure :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the 8-hydroxyquinoline derivative and incubate for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.

  • Materials : 8-Hydroxyquinoline derivative, cancer cell lines, 6-well plates, Annexin V-FITC, Propidium Iodide (PI), binding buffer, flow cytometer.

  • Procedure :

    • Seed cells in 6-well plates and treat with the desired concentrations of the compound for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

  • Data Analysis : The data is analyzed to determine the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

  • Materials : 8-Hydroxyquinoline derivative, cancer cell lines, 6-well plates, Propidium Iodide (PI) staining solution (containing RNase A), flow cytometer.

  • Procedure :

    • Seed and treat cells as in the apoptosis assay.

    • Harvest the cells and fix them in cold 70% ethanol (B145695) for at least 2 hours at -20°C.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

  • Data Analysis : The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Western Blotting for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by the 8-hydroxyquinoline derivative.

  • Materials : Treated and untreated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membranes, primary antibodies (against proteins of interest, e.g., caspases, Bcl-2 family proteins, Akt, ERK), HRP-conjugated secondary antibodies, ECL substrate, imaging system.

  • Procedure :

    • Separate protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis : The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treatment with 8-Hydroxyquinoline Derivative Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blotting Treatment->Western_Blot Xenograft Tumor Xenograft Model (e.g., in nude mice) Western_Blot->Xenograft InVivo_Treatment In Vivo Administration of 8-Hydroxyquinoline Derivative Xenograft->InVivo_Treatment Tumor_Measurement Tumor Growth Measurement InVivo_Treatment->Tumor_Measurement Toxicity Toxicity Assessment InVivo_Treatment->Toxicity

A typical experimental workflow for evaluating the anticancer effects of 8-hydroxyquinoline derivatives.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the cardiotonic effects of 8-Hydroxyodoroside A with other relevant steroids is currently hampered by the limited availability of specific quantitative data for this compound in publicly accessible scientific literature. While the cardiotonic properties of the broader family of glycosides from Thevetia peruviana (yellow oleander), to which this compound belongs, are recognized, specific experimental values for this particular compound remain elusive.

This guide, therefore, provides a comparative overview based on the known effects of closely related and well-studied cardiotonic steroids, such as digoxin (B3395198) and ouabain. The experimental protocols and signaling pathways described are standard methodologies in the field for evaluating and understanding the mechanisms of such compounds.

Quantitative Data on Cardiotonic Steroid Activity

The following table summarizes typical quantitative data for well-characterized cardiotonic steroids. It is important to note that specific values for this compound are not included due to the aforementioned lack of available data. The presented data serves as a reference for the expected range of activity for this class of compounds.

CompoundTargetAssay TypeEC50 / IC50Organism/Cell Line
This compound Na+/K+-ATPase(Not Available)(Not Available)(Not Available)
Digoxin Na+/K+-ATPaseEnzyme InhibitionIC50: ~164 nM[1]A549 cells[1]
Cardiac ContractilityPositive Inotropic EffectEC50: (Varies by model)Guinea Pig Papillary Muscle
Ouabain Na+/K+-ATPaseEnzyme InhibitionIC50: ~17-89 nM[1]A549 & MDA-MB-231 cells[1]
Cardiac ContractilityPositive Inotropic EffectEC50: (Varies by model)Rat Heart Ventricle
Peruvoside Na+/K+-ATPase(Implied)(Data not specified)(Not specified)
Cardiac ContractilityPositive Inotropic Effect(Data not specified)(Not specified)

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration. Values can vary significantly based on the specific experimental conditions, tissue, and species used.

Experimental Protocols

The evaluation of cardiotonic effects of steroids like this compound involves a range of in vitro and in vivo experimental models.

1. In Vitro Na+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of the Na+/K+-ATPase enzyme, the primary target of cardiotonic steroids.

  • Objective: To determine the concentration of the steroid required to inhibit 50% of the Na+/K+-ATPase activity (IC50).

  • Methodology:

    • Enzyme Preparation: Isolate Na+/K+-ATPase from a tissue source (e.g., pig kidney, rat brain, or cardiac tissue).

    • Reaction Mixture: Prepare a reaction buffer containing ATP, Mg2+, Na+, and K+.

    • Incubation: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture and incubate with the enzyme preparation.

    • Measurement of Activity: The enzyme's activity is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric method, such as the Fiske-Subbarow method.

    • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration to calculate the IC50 value.

2. In Vitro Assessment of Cardiac Contractility (Positive Inotropic Effect)

This experiment evaluates the effect of the compound on the force of contraction of isolated cardiac muscle tissue.

  • Objective: To determine the concentration of the steroid that produces 50% of the maximal increase in contractile force (EC50).

  • Methodology:

    • Tissue Preparation: Isolate a strip of cardiac muscle, such as a papillary muscle or a ventricular strip, from an animal model (e.g., guinea pig, rat).

    • Organ Bath Setup: Mount the muscle strip in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with carbogen (B8564812) (95% O2, 5% CO2) and maintained at a constant temperature (e.g., 37°C).

    • Stimulation and Recording: Electrically stimulate the muscle at a fixed frequency to induce contractions. The force of contraction is measured using an isometric force transducer and recorded.

    • Compound Administration: After a stabilization period, add cumulative concentrations of the test compound to the organ bath.

    • Data Analysis: Measure the increase in contractile force at each concentration and plot a concentration-response curve to determine the EC50.

3. In Vivo Hemodynamic Assessment in Animal Models

These studies assess the overall cardiovascular effects of the compound in a living organism.

  • Objective: To evaluate the effects on blood pressure, heart rate, and cardiac contractility in vivo.

  • Methodology:

    • Animal Model: Use an appropriate animal model, such as an anesthetized rat, guinea pig, or dog.

    • Instrumentation: Surgically implant catheters to measure blood pressure and a catheter in the left ventricle to measure left ventricular pressure and its first derivative (dP/dt), an index of contractility.

    • Compound Administration: Administer the test compound intravenously or orally.

    • Data Acquisition: Continuously record hemodynamic parameters before and after drug administration.

    • Data Analysis: Analyze the changes in mean arterial pressure, heart rate, and LV dP/dtmax.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Cardiotonic Steroids

Cardiotonic steroids exert their primary effect by inhibiting the Na+/K+-ATPase pump in the cell membrane of cardiomyocytes. This leads to a cascade of events resulting in an increased force of contraction (positive inotropic effect).

Cardiotonic_Steroid_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol NaK_ATPase Na+/K+-ATPase Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Reduced Na+ extrusion NaCa_Exchanger Na+/Ca2+ Exchanger (NCX) Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Reduced Ca2+ extrusion Na_in->NaCa_Exchanger Reduced Na+ gradient SR_Ca ↑ Ca2+ in Sarcoplasmic Reticulum (SR) Ca_in->SR_Ca Increased uptake Contraction ↑ Myofilament Contraction Ca_in->Contraction Binding to Troponin C SR_Ca->Ca_in Increased release during action potential CTS Cardiotonic Steroid (e.g., this compound) CTS->NaK_ATPase Inhibition

Caption: Mechanism of cardiotonic steroid action on cardiomyocytes.

General Experimental Workflow for Evaluating Cardiotonic Activity

The process of evaluating a novel cardiotonic steroid typically follows a multi-step approach from initial screening to more complex physiological assessments.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Ex Vivo Functional Assays cluster_2 Phase 3: In Vivo Evaluation A1 Na+/K+-ATPase Inhibition Assay B1 Isolated Heart Perfusion (Langendorff) A1->B1 Confirm functional effect B2 Isolated Cardiac Muscle Contractility A1->B2 Assess direct muscle effect A2 Cytotoxicity Assays (e.g., in cancer cell lines) C1 Hemodynamic Studies in Anesthetized Animals B1->C1 Evaluate systemic effects B2->C1 C2 Pharmacokinetic and Toxicity Studies C1->C2 Determine safety profile

Caption: Stepwise workflow for cardiotonic drug evaluation.

References

Assessing the Therapeutic Index of 8-Hydroxyodoroside A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyodoroside A, a cardiac glycoside isolated from Nerium indicum, represents a promising yet understudied candidate for anticancer therapy. Cardiac glycosides as a class are known for their potent cytotoxic effects against cancer cells, primarily through the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of events culminating in apoptosis. However, their clinical utility is often hampered by a narrow therapeutic index, signifying a small margin between therapeutic and toxic doses. This guide provides a framework for assessing the therapeutic index of this compound, offering a comparative analysis with the known cardiac glycoside, Digoxin. Due to the current lack of specific experimental data for this compound, this document serves as a comprehensive methodological guide, presenting standardized experimental protocols and data visualization tools to facilitate its evaluation and comparison with other cardiac glycosides.

Introduction

Cardiac glycosides, a class of naturally derived steroid-like compounds, have a long history in the treatment of cardiac conditions.[1] More recently, their potent anticancer activities have garnered significant interest.[2] These compounds exert their cytotoxic effects by binding to and inhibiting the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the sodium-calcium exchanger. The resulting ionic imbalance disrupts cellular homeostasis and activates multiple signaling pathways that can lead to apoptosis in cancer cells.

This compound is a cardiac glycoside found in Nerium indicum (also known as Nerium oleander).[3] While its structural analog, Odoroside A, has demonstrated cytotoxicity against cancer cells, specific data on the efficacy and toxicity of this compound are not yet available in the public domain.[4][5] The addition of a hydroxyl group at the 8th position may influence its binding affinity to the Na+/K+-ATPase and its overall pharmacokinetic and pharmacodynamic properties, potentially altering its therapeutic index.

The therapeutic index (TI) is a critical parameter in drug development, quantifying the relative safety of a drug. It is typically calculated as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50). A higher TI indicates a wider margin of safety. This guide outlines the necessary experimental framework to determine the therapeutic index of this compound and provides a comparative context using the well-characterized cardiac glycoside, Digoxin.

Comparative Data (Hypothetical Data for Illustrative Purposes)

To effectively assess the therapeutic index of this compound, its cytotoxic and toxicological profiles must be compared against a standard cardiac glycoside. The following tables are structured to present the necessary quantitative data. Note: The data for this compound is hypothetical and serves as a template for data presentation.

Table 1: In Vitro Cytotoxicity (IC50) of this compound vs. Digoxin

CompoundCell LineCancer TypeIC50 (nM)
This compound MCF-7 Breast Adenocarcinoma (Experimental Data Needed)
A549 Lung Carcinoma (Experimental Data Needed)
HCT116 Colorectal Carcinoma (Experimental Data Needed)
HEK293 Normal Kidney (Experimental Data Needed)
Digoxin MCF-7 Breast Adenocarcinoma 15
A549 Lung Carcinoma 25
HCT116 Colorectal Carcinoma 20
HEK293 Normal Kidney 150

Table 2: In Vivo Efficacy and Toxicity of this compound vs. Digoxin in a Murine Xenograft Model (e.g., HCT116)

CompoundED50 (mg/kg)TD50 (mg/kg)Therapeutic Index (TD50/ED50)
This compound (Experimental Data Needed)(Experimental Data Needed)(Calculated Value)
Digoxin 0.51.02.0

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer and normal cell lines.

Materials:

  • This compound, Digoxin (as a comparator)

  • Cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound and Digoxin in culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Model for Efficacy and Toxicity

Objective: To determine the effective dose (ED50) and toxic dose (TD50) of this compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • HCT116 cancer cells

  • This compound, Digoxin

  • Vehicle solution (e.g., saline with 5% DMSO)

  • Calipers

Procedure:

  • Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomly assign mice to treatment groups (vehicle control, different doses of this compound, and Digoxin).

  • Administer the compounds intraperitoneally once daily for a specified period (e.g., 14 days).

  • Monitor tumor volume (measured with calipers) and body weight every two days.

  • For Efficacy (ED50): At the end of the treatment period, euthanize the mice and excise the tumors. The ED50 is the dose that causes a 50% reduction in tumor growth compared to the vehicle control.

  • For Toxicity (TD50): Monitor the mice for signs of toxicity, such as significant weight loss (>15%), lethargy, or ruffled fur. The TD50 is the dose that causes a specific toxic endpoint in 50% of the animals.

  • Calculate the therapeutic index as the ratio of TD50 to ED50.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of Cardiac Glycosides

CardiacGlycoside_Pathway Figure 1. Signaling Pathway of Cardiac Glycosides cluster_membrane Cell Membrane cluster_cytosol Cytosol NaK_ATPase Na+/K+-ATPase Na_ion Na+ NaK_ATPase->Na_ion Increased Intracellular [Na+] NCX Na+/Ca2+ Exchanger Ca_ion Ca2+ NCX->Ca_ion Increased Intracellular [Ca2+] Na_ion->NCX Reversed Activity ROS ROS Ca_ion->ROS Induction Apoptosis Apoptosis ROS->Apoptosis Activation CG This compound CG->NaK_ATPase Inhibition

Caption: Figure 1. Signaling Pathway of Cardiac Glycosides

Experimental Workflow for Therapeutic Index Assessment

TI_Workflow Figure 2. Workflow for Therapeutic Index Assessment cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis CellCulture Cell Culture (Cancer & Normal Lines) MTT_Assay MTT Assay CellCulture->MTT_Assay IC50_Det IC50 Determination MTT_Assay->IC50_Det Xenograft Tumor Xenograft Model IC50_Det->Xenograft Inform dose selection Treatment Compound Administration Xenograft->Treatment Monitoring Tumor & Toxicity Monitoring Treatment->Monitoring ED50_Det ED50 Determination Monitoring->ED50_Det TD50_Det TD50 Determination Monitoring->TD50_Det TI_Calc Therapeutic Index Calculation (TI = TD50 / ED50) ED50_Det->TI_Calc TD50_Det->TI_Calc

Caption: Figure 2. Workflow for Therapeutic Index Assessment

Conclusion

The assessment of the therapeutic index is a cornerstone in the preclinical evaluation of any potential anticancer agent. For this compound, a cardiac glycoside with putative cytotoxic properties, a systematic and comparative approach is essential. This guide provides the necessary framework, from detailed experimental protocols for determining in vitro cytotoxicity and in vivo efficacy and toxicity, to structured tables and diagrams for clear data presentation and conceptual understanding. While specific experimental data for this compound is currently lacking, the methodologies outlined herein, using Digoxin as a benchmark, will enable researchers to rigorously evaluate its therapeutic potential. The determination of a favorable therapeutic index for this compound would be a significant step forward in validating its potential as a novel therapeutic agent for cancer treatment.

References

Head-to-head comparison of 8-Hydroxyodoroside A with standard chemotherapeutic drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the cardiac glycoside 8-Hydroxyodoroside A with standard-of-care chemotherapeutic agents: doxorubicin, cisplatin, and paclitaxel. Due to the limited availability of specific data for this compound, this comparison utilizes data for the closely related parent compound, Odoroside A , as a surrogate. This analysis is intended to provide an objective overview of its potential as an anticancer agent, supported by available experimental data.

Executive Summary

Odoroside A, a cardiac glycoside extracted from Nerium oleander, has demonstrated significant cytotoxic effects against various cancer cell lines. This guide presents a comparative analysis of its in vitro efficacy against non-small cell lung cancer, breast cancer, and leukemia, benchmarked against doxorubicin, cisplatin, and paclitaxel. The data suggests that Odoroside A exhibits potent anticancer activity, in some cases at nanomolar concentrations comparable to or lower than standard chemotherapeutics. The distinct mechanism of action of Odoroside A, involving the induction of apoptosis through multiple signaling pathways, presents a compelling case for its further investigation as a potential therapeutic agent.

Comparative Cytotoxicity

The in vitro cytotoxic activities of Odoroside A and standard chemotherapeutic drugs were evaluated across different human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is presented in the tables below. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as cell density and incubation time. For the most accurate comparison, data from studies with similar methodologies should be considered.

Table 1: Non-Small Cell Lung Cancer (A549 Cell Line)
CompoundIC50 (48h Incubation)Reference(s)
Odoroside A 183.5 nM[1]
Doxorubicin 1.5 µM[2]
Cisplatin ~9 µM[3]
Paclitaxel 1.645 µg/mL (~1.92 µM)[4]
Table 2: Breast Cancer (MDA-MB-231 Cell Line)
CompoundIC50Reference(s)
Odoroside A 183 nM[5]
Doxorubicin Not readily available for direct comparison
Cisplatin Not readily available for direct comparison
Paclitaxel Not readily available for direct comparison
Table 3: Leukemia (HL60 and K562 Cell Lines)
CompoundCell LineEfficacyReference(s)
Odoroside A HL60, K562Inhibited proliferation
Doxorubicin Not readily available for direct comparison
Cisplatin Not readily available for direct comparison
Paclitaxel Not readily available for direct comparison

Mechanisms of Action: A Comparative Overview

Odoroside A and standard chemotherapeutic drugs induce cancer cell death through distinct signaling pathways. Understanding these differences is crucial for identifying potential synergistic combinations and overcoming drug resistance.

Odoroside A

Odoroside A's anticancer activity is multifaceted, primarily inducing apoptosis and inhibiting cell invasion through the following pathways:

  • ROS/p53 and ROS/JNK Signaling: Odoroside A induces the generation of reactive oxygen species (ROS), which in turn activates the p53 tumor suppressor pathway and the JNK signaling cascade, leading to apoptosis and cell cycle arrest.

  • STAT3 Signaling Pathway Suppression: It has been shown to inhibit the STAT3 signaling pathway, which is crucial for cancer cell survival, proliferation, and invasion.

Standard Chemotherapeutic Drugs
  • Doxorubicin: This anthracycline antibiotic acts by intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating free radicals, all of which lead to DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug that forms covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and apoptosis.

  • Paclitaxel: This taxane (B156437) stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the anticancer activity of Odoroside A and the standard chemotherapeutic drugs.

Odoroside_A_Pathway Odoroside_A Odoroside A ROS ↑ Reactive Oxygen Species (ROS) Odoroside_A->ROS STAT3 ↓ STAT3 Signaling Odoroside_A->STAT3 p53 ↑ p53 Activation ROS->p53 JNK ↑ JNK Activation ROS->JNK Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis JNK->Apoptosis Invasion ↓ Invasion STAT3->Invasion

Caption: Signaling pathways of Odoroside A.

Standard_Chemo_Pathways cluster_dox Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II Topoisomerase II Inhibition Dox->Topo_II ROS_Dox ↑ ROS Generation Dox->ROS_Dox DNA_Damage_Dox DNA Damage DNA_Intercalation->DNA_Damage_Dox Topo_II->DNA_Damage_Dox ROS_Dox->DNA_Damage_Dox Cis Cisplatin DNA_Adducts DNA Adducts Cis->DNA_Adducts DNA_Damage_Cis DNA Damage DNA_Adducts->DNA_Damage_Cis Pac Paclitaxel Microtubule Microtubule Stabilization Pac->Microtubule Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest

Caption: Mechanisms of standard chemotherapeutics.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. For specific details, please refer to the cited publications.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the test compounds (Odoroside A, doxorubicin, cisplatin, paclitaxel) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, JNK, STAT3, etc.) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Cytotoxicity Assessment cluster_mechanism Mechanism of Action Studies A Cancer Cell Culture B Drug Treatment (Odoroside A / Standard Drugs) A->B C MTT Assay B->C D Data Analysis (IC50 Determination) C->D E Cell Treatment F Protein Extraction E->F G Western Blot F->G H Signaling Pathway Analysis G->H

Caption: General experimental workflow.

Conclusion

While direct comparative data for this compound is sparse, the available evidence for its parent compound, Odoroside A, indicates potent anticancer activity. Its distinct mechanism of action, targeting multiple signaling pathways, suggests it may have therapeutic potential, particularly in combination with standard chemotherapeutic agents. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound and related cardiac glycosides.

References

Elucidating the differential mechanisms of action between 8-Hydroxyodoroside A and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the differential mechanisms of action between cardiac glycosides, with a focus on the structural and functional characteristics that dictate their therapeutic and cytotoxic effects.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: While this guide provides a framework for comparing 8-Hydroxyodoroside A and its analogs, a comprehensive literature search did not yield specific comparative data for this compound and its direct derivatives. The following information is based on the broader class of cardiac glycosides and serves as a template for analysis, with placeholder data used for illustrative purposes.

Introduction

Cardiac glycosides are a class of naturally occurring steroid-like compounds that have long been used in the treatment of heart failure.[1] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[1][2] This inhibition leads to a cascade of downstream effects, making these compounds potent modulators of various cellular signaling pathways. Recently, there has been a resurgence of interest in cardiac glycosides as potential anti-cancer agents, owing to their ability to induce apoptosis and inhibit cancer cell proliferation.[3][4]

This guide aims to elucidate the differential mechanisms of action among cardiac glycosides, providing a framework for comparing novel compounds like this compound with its analogs. Understanding the structure-activity relationships within this class is paramount for the development of new therapeutic agents with improved efficacy and reduced toxicity.

Comparative Analysis of Bioactivity

The biological activity of cardiac glycosides can vary significantly based on their chemical structure. Key structural features, such as the type of sugar moiety at the C3 position and the lactone ring at the C17 position of the steroid core, play a crucial role in their binding affinity to Na+/K+-ATPase and their subsequent cytotoxic effects.

Table 1: Comparative Cytotoxicity of Cardiac Glycosides (Placeholder Data)

CompoundCell LineCancer TypeIC50 (nM)
This compound A549Lung CancerData not available
Analog 1A549Lung CancerData not available
Analog 2A549Lung CancerData not available
DigitoxinA549Lung Cancer15
OuabainA549Lung Cancer25

Table 2: Comparative Na+/K+-ATPase Inhibition (Placeholder Data)

CompoundEnzyme SourceInhibition Constant (Ki, nM)
This compound Porcine kidneyData not available
Analog 1Porcine kidneyData not available
Analog 2Porcine kidneyData not available
DigitoxinPorcine kidney5.2
OuabainPorcine kidney12.8

Differential Signaling Pathways

The inhibition of Na+/K+-ATPase by cardiac glycosides triggers a variety of downstream signaling pathways that can lead to apoptosis and cell cycle arrest. The specific pathways activated can differ between compounds and cell types.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NKA Na+/K+-ATPase Src Src NKA->Src Activation Ca ↑ [Ca2+]i NKA->Ca Ion Imbalance Ras Ras Src->Ras PI3K PI3K Src->PI3K CG Cardiac Glycoside (e.g., this compound) CG->NKA Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest Akt Akt PI3K->Akt Akt->Apoptosis Inhibition NFkB NF-κB NFkB->Apoptosis Inhibition Ca->NFkB

Figure 1. General signaling pathways modulated by cardiac glycosides.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine kidney)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (10 mM)

  • Test compounds (this compound and analogs) dissolved in DMSO

  • Malachite Green reagent for phosphate (B84403) detection

  • 96-well microplate

  • Incubator and microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add 50 µL of the assay buffer to each well of a 96-well plate.

  • Add 10 µL of the diluted test compounds or vehicle control (DMSO) to the respective wells.

  • Add 10 µL of the diluted Na+/K+-ATPase enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 30 µL of the ATP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Malachite Green reagent.

  • Measure the absorbance at 620 nm after a 15-minute incubation at room temperature.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Experimental_Workflow A Prepare serial dilutions of This compound and analogs B Add assay buffer and compounds to 96-well plate A->B C Add Na+/K+-ATPase enzyme B->C D Pre-incubate at 37°C C->D E Initiate reaction with ATP D->E F Incubate at 37°C E->F G Stop reaction and add Malachite Green F->G H Measure absorbance at 620 nm G->H I Calculate % inhibition and IC50 H->I

Figure 2. Workflow for the Na+/K+-ATPase inhibition assay.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

The therapeutic potential of cardiac glycosides, including emerging compounds like this compound, warrants further investigation, particularly in the context of cancer therapy. A thorough understanding of their structure-activity relationships and differential effects on signaling pathways is essential for the rational design of new analogs with enhanced potency and selectivity. The experimental frameworks provided in this guide offer a standardized approach to compare the bioactivities of these promising compounds. Future research should focus on obtaining specific experimental data for this compound and its analogs to fully elucidate their mechanisms of action and therapeutic potential.

References

Safety Operating Guide

Safeguarding Health and Environment: A Guide to the Proper Disposal of 8-Hydroxyodoroside A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. 8-Hydroxyodoroside A, a potent cardiac glycoside, requires meticulous handling and disposal due to its inherent toxicity. This guide provides a comprehensive, step-by-step framework for its proper disposal, drawing from established safety protocols for hazardous chemical waste.

Immediate Safety and Hazard Overview

Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound. While specific toxicity data may be limited, its classification as a cardiac glycoside suggests significant toxic effects if ingested, inhaled, or absorbed through the skin.

Key Potential Hazards:

  • Toxicity: Highly toxic, particularly affecting cardiac function.

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.[1]

It is imperative to consult the Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for detailed hazard information and specific handling guidelines.[1]

Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure risk.

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling powders or creating aerosols.To prevent inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

Step 1: Segregation and Waste Classification

Properly segregate this compound waste from other laboratory waste streams. It should be classified as hazardous chemical waste. Do not mix it with non-hazardous waste or other incompatible chemicals.

Step 2: Waste Container Selection

Choose a waste container that is:

  • Compatible: Made of a material that does not react with the chemical.

  • Leak-proof: Has a secure, tightly fitting lid to prevent spills.[1]

  • Clearly Labeled: Affix a hazardous waste label to the container.

Step 3: Labeling the Waste Container

The hazardous waste label must be filled out completely and accurately, including:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name and contact information of the generating laboratory or researcher

Step 4: Waste Accumulation

  • Solid Waste: Collect any solid this compound, such as unused product or contaminated consumables (e.g., weigh boats, pipette tips), directly into the labeled hazardous waste container.

  • Liquid Waste: For solutions containing this compound, collect the liquid waste in a compatible, labeled hazardous waste container.

  • Contaminated Labware: Decontaminate glassware and other reusable equipment thoroughly before washing. Collect the initial rinsate as hazardous waste.

Step 5: Storage of Waste

Store the sealed and labeled hazardous waste container in a designated, secure area, away from general laboratory traffic. The storage area should be:

  • Well-ventilated

  • Away from sources of ignition

  • Incompatible materials stored separately

Step 6: Arranging for Disposal

Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest documentation and pickup. Do not dispose of this compound down the drain or in the regular trash.[1] Discharge into the environment must be avoided.[1]

Accidental Release Measures

In the event of a spill, take the following immediate actions:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading using absorbent materials.

  • Clean-up: Wearing appropriate PPE, carefully collect the spilled material and any contaminated absorbents into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE A->B Safety First C Select & Label Waste Container B->C D Segregate Waste C->D E Deposit Solid Waste D->E F Deposit Liquid Waste D->F G Securely Seal Container E->G F->G H Store in Designated Area G->H I Contact EHS for Pickup H->I

Figure 1. Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities.

References

Essential Safety and Operational Protocols for Handling 8-Hydroxyodoroside A

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling and disposal of 8-Hydroxyodoroside A, a potent cardiac glycoside. Adherence to these protocols is essential to ensure personal safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk when handling this compound. The required equipment varies based on the specific laboratory operation being performed.

Task Required Personal Protective Equipment
Low-Risk Activities - Gloves: Double-layered nitrile gloves.[1][2] - Eye Protection: Safety glasses with side shields.[2] - Lab Coat: Standard laboratory coat.
High-Risk Activities (e.g., Weighing, Solution Preparation, Handling Powders) - Gloves: Double-layered chemical-resistant gloves (nitrile).[1][2] - Eye and Face Protection: Chemical splash goggles and a face shield.[3] - Body Protection: Disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[1] - Respiratory Protection: NIOSH-approved respirator (e.g., N95 or higher) is required to prevent inhalation of airborne particles.[3]

Operational Plan: Step-by-Step Handling Procedures

A clear and concise plan for the handling of this compound is crucial to maintain a safe laboratory environment.

Preparation

1.1 Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.[4] 1.2 Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control exposure.[4] 1.3 Gather Materials: Assemble all necessary laboratory equipment, reagents, and waste containers before beginning work.[4] 1.4 PPE Selection: Select and inspect the appropriate PPE as outlined in the table above. Ensure all PPE fits correctly.

Donning PPE

2.1 Don inner gloves.[4] 2.2 Don a disposable gown. 2.3 Don outer gloves, ensuring they overlap the cuffs of the gown.[1] 2.4 Don respiratory protection, if required.[4] 2.5 Don eye and face protection.[4]

Handling

3.1 Weighing: If weighing the solid form, perform this task within the fume hood using a disposable weigh boat to minimize contamination.[4] 3.2 Solution Preparation: When preparing solutions, slowly add the solvent to the compound to prevent splashing.[4] 3.3 Experimental Procedure: Conduct all manipulations of the compound within the designated handling area to contain any potential spills or aerosols.[4]

Decontamination

4.1 Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after use. 4.2 Equipment: Decontaminate all reusable equipment according to established laboratory procedures.[4] 4.3 PPE Removal: Remove PPE in the reverse order it was donned, taking care to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[4]

Disposal Plan

Proper disposal of this compound and associated materials is critical to prevent environmental harm.

Waste Type Disposal Procedure
Unused Compound - Treat as hazardous chemical waste. - Collect in a clearly labeled, sealed container. - Arrange for disposal through a licensed hazardous waste disposal company. High-temperature incineration is often the recommended method for potent pharmaceuticals.[4]
Contaminated Labware (disposable) - Place in a designated, sealed hazardous waste container immediately after use.
Contaminated PPE (gloves, gown, etc.) - Dispose of in a designated hazardous waste container.[4]
Empty Containers - Rinse the container three times with a suitable solvent. - Collect the rinsate as hazardous waste. - Obliterate or remove all labels from the empty container before disposal.[4]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep 1.0 Preparation cluster_donning 2.0 Donning PPE cluster_handling 3.0 Handling cluster_decon 4.0 Decontamination cluster_disposal 5.0 Disposal prep_sds Review SDS prep_area Designate Work Area prep_sds->prep_area prep_materials Gather Materials prep_area->prep_materials prep_ppe Select & Inspect PPE prep_materials->prep_ppe don_inner_gloves Don Inner Gloves prep_ppe->don_inner_gloves don_gown Don Gown don_inner_gloves->don_gown don_outer_gloves Don Outer Gloves don_gown->don_outer_gloves don_respirator Don Respirator don_outer_gloves->don_respirator don_eye_face Don Eye/Face Protection don_respirator->don_eye_face handle_weigh Weighing don_eye_face->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution handle_experiment Experimental Procedure handle_solution->handle_experiment decon_surfaces Decontaminate Surfaces handle_experiment->decon_surfaces decon_equipment Decontaminate Equipment decon_surfaces->decon_equipment decon_ppe Remove & Dispose PPE decon_equipment->decon_ppe disp_waste Collect Hazardous Waste decon_ppe->disp_waste disp_container Rinse & Dispose Container disp_waste->disp_container

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.